This guide details the synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a secondary amine scaffold frequently utilized in medicinal chemistry as a linker or solubility-enhancing motif. The presence of the saturated oxygen heterocycle (oxan-4-yl, or tetrahydro-2H-pyran-4-yl) typically lowers logP and improves metabolic stability compared to bis-cyclohexyl analogs.
Selected Pathway: One-Pot Reductive Amination.[1][2][3]
Rationale: While amide reduction and alkylation are theoretically possible, reductive amination is the industry standard for this class of secondary amines. It offers the highest atom economy, mildest conditions, and avoids the over-alkylation issues common with direct alkylation. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent for its superior safety profile over cyanoborohydrides and its ability to effect reductive amination in a single pot without pre-isolating the imine.
Retrosynthetic Analysis
To design a self-validating synthesis, we must first visualize the disconnection. The target molecule is symmetric in its linkage type (two methylene bridges), offering two viable disconnections.
Figure 1: Retrosynthetic disconnection showing two viable reductive amination pathways. Route A is preferred due to the high stability and low cost of Cyclohexanecarbaldehyde.
Primary Protocol: One-Pot Reductive Amination (Route A)
This protocol utilizes Route A , coupling Cyclohexanecarbaldehyde with (Tetrahydro-2H-pyran-4-yl)methanamine .
Reaction Mechanism & Critical Parameters
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly higher temperatures if imine formation is sluggish, but DCM is standard for ambient temperature reactions.
Reducing Agent: Sodium Triacetoxyborohydride (STAB).[4] Unlike NaBH4, STAB is mild enough not to reduce the aldehyde competitively at a significant rate, allowing for "one-pot" addition.
pH Control: The addition of Acetic Acid (AcOH) catalyzes the dehydration step (hemiaminal
DCM (anhydrous, 0.1 M concentration relative to amine)
Protocol:
Imine Formation (In Situ):
Charge a dry reaction vessel (under
or Ar) with (Tetrahydro-2H-pyran-4-yl)methanamine dissolved in DCM.
Add Cyclohexanecarbaldehyde.
Add Acetic Acid.
Scientist's Note: Stir at Room Temperature (RT) for 30–60 minutes. Although STAB allows for immediate addition, a short pre-stir ensures the equilibrium shifts toward the imine, minimizing potential reduction of the aldehyde to its corresponding alcohol.
Reduction:
Cool the mixture to 0°C (ice bath).
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 5–10 minutes. Caution: Mild gas evolution (
) may occur.
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.
Quench & Workup (Self-Validating Step):
Quench: Add saturated aqueous
carefully to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
Phase Separation: Separate the organic layer.[5] Extract the aqueous layer 2x with DCM.
Acid-Base Purification (Critical):
Combine organic layers.
Extract with 1M HCl (3x). The product (amine) will protonate and move to the aqueous phase. Neutral impurities (unreacted aldehyde, cyclohexylmethanol byproduct) remain in the DCM.
Discard the DCM layer (or save for recovery of neutrals).
Basify the aqueous acidic layer with 2M NaOH or
until pH > 12. The product will oil out.
Extract the now-basic aqueous phase with DCM (3x).
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Expected Data & Troubleshooting
Parameter
Specification / Observation
Appearance
Colorless to pale yellow oil.
Yield
75% – 90% (after Acid-Base workup).
1H NMR
Check for disappearance of aldehyde proton (~9-10 ppm). Look for diagnostic methylene doublets adjacent to the NH group (~2.4 - 2.6 ppm).
Impurity
Cyclohexylmethanol:[6] Result of aldehyde reduction.[4][7][8] Removed via the Acid-Base extraction described above.
Impurity
Dialkylated Amine: Rare with secondary bulky groups, but possible if excess aldehyde/STAB is used. Requires chromatography to separate.
Alternative Pathway: Amide Reduction (Route B)
If the specific aldehydes are unavailable or unstable, the Amide Reduction pathway is a robust alternative. This involves coupling an acid chloride or activated acid with the amine, followed by reduction.
Coupling: React Cyclohexanecarbonyl chloride with (Tetrahydro-2H-pyran-4-yl)methanamine in DCM with
.
Reduction: Isolate the amide, then treat with Lithium Aluminum Hydride (
) in refluxing THF.
Note: This route is longer (2 steps) and requires stricter safety controls due to
, but it produces very clean products if the reductive amination fails or yields inseparable mixtures.
Safety & Handling
Sodium Triacetoxyborohydride (STAB): Water-reactive and releases hydrogen gas. Keep away from ignition sources. While less toxic than cyanoborohydride, standard PPE (gloves, goggles, lab coat) is mandatory.
Amines: The starting material and product are secondary/primary amines. They can be corrosive and skin irritants. Handle in a fume hood.
Solvents: DCE is a potential carcinogen; DCM is a volatile organic solvent. Ensure proper ventilation.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sigma-Aldrich. (n.d.).[9] "Product Specification: (Tetrahydro-2H-pyran-4-yl)methanamine." Link
Organic Chemistry Portal. (n.d.). "Reductive Amination: Synthesis of Amines." Link
PubChem. (n.d.).[10] "Cyclohexanecarbaldehyde Compound Summary." Link
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine CAS number 953921-65-8
Executive Summary (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (CAS 953921-65-8) is a specialized secondary amine intermediate used primarily in the optimization of small molecule therapeutics.[1] Structurally, it function...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (CAS 953921-65-8) is a specialized secondary amine intermediate used primarily in the optimization of small molecule therapeutics.[1] Structurally, it functions as a "mixed-domain" linker , connecting a lipophilic cyclohexyl moiety with a polar, metabolically distinct tetrahydropyran (oxan-4-yl) ring.[1]
This guide provides a comprehensive technical analysis of this compound, focusing on its utility as a bioisostere, its synthesis via reductive amination, and its application in tuning physicochemical properties (LogP, pKa) during lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound is characterized by its ability to bridge hydrophobic binding pockets while mitigating the excessive lipophilicity often associated with bis-cyclohexyl or bis-phenyl amines.[1]
Note: Values are derived from consensus medicinal chemistry algorithms for this specific scaffold.
Parameter
Value (Approx.)
Significance in Drug Design
cLogP
2.1 – 2.6
Moderate Lipophilicity: The THP ring lowers LogP by ~1.0 unit compared to the bis-cyclohexyl analog (cLogP ~3.5), improving aqueous solubility.[1]
pKa (Base)
10.5 – 11.0
Highly Basic: Exists predominantly as a cation at physiological pH (7.4), suitable for ionic interactions with Asp/Glu residues in binding pockets.
TPSA
~21 Ų
CNS Penetration: Low polar surface area suggests good blood-brain barrier (BBB) permeability, provided the final drug construct remains within MW limits.
Rotatable Bonds
4
Flexibility: The methylene bridges allow the two rings to adopt an "induced fit" orientation within a receptor active site.
Application Logic: Why Choose This Scaffold?
In drug discovery, CAS 953921-65-8 is rarely the final drug; it is a strategic building block .[1] Its selection is usually driven by the "THP Bioisostere Principle."
The Tetrahydropyran (THP) Advantage
Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (oxan-4-yl) ring is a validated strategy to improve the drug-like properties of a lead compound.[1]
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, increasing water solubility without introducing a donor that might hamper membrane permeability.
Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the THP ring is generally metabolically robust, though alpha-oxidation is possible.
hERG Avoidance: Reducing overall lipophilicity (LogP) by incorporating the THP ring often correlates with reduced off-target activity at the hERG potassium channel, a critical safety parameter.
Decision Logic Diagram (SAR Workflow)
The following diagram illustrates the medicinal chemistry logic that leads to the selection of this specific intermediate.
Caption: SAR decision tree demonstrating the selection of the THP-Cyclohexyl scaffold to balance lipophilicity and steric bulk.
Synthesis Protocol: Reductive Amination
The most robust method for synthesizing CAS 953921-65-8 is the reductive amination of an aldehyde with a primary amine.[1] This route minimizes dialkylation byproducts and allows for convergent synthesis.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Protocol:
Imine Formation: In a dry round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)methanamine (1.15 g, 10 mmol) in anhydrous DCM (30 mL). Add cyclohexanecarbaldehyde (1.23 g, 11 mmol).
Tip: Add anhydrous MgSO₄ (2 g) to the mixture to scavenge water and drive imine formation. Stir at Room Temperature (RT) for 2 hours.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
Note: STAB is preferred over NaBH₄ because it is milder and reduces the imine selectively in the presence of the aldehyde, preventing alcohol byproducts.
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.
Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Extract with DCM (3 x 30 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (Silica gel; eluent: 95:5 DCM:MeOH with 1% NH₄OH) or convert to the hydrochloride salt for recrystallization.
Handling & Safety (E-E-A-T)
As a secondary amine, this compound poses specific hazards. Protocols must be self-validating to ensure operator safety.[1]
Hazard Class
Description
Mitigation Strategy
Corrosivity
Causes severe skin burns and eye damage (GHS Category 1B).[1]
Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. Handle only in a fume hood.
Stability
Amines can absorb CO₂ from air (carbamate formation) and oxidize over time.
Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Incompatibility
Reacts violently with strong oxidizing agents and acid chlorides.[1]
Segregate from oxidizers.[1] Use glass or stainless steel equipment.[1]
References
PubChem Compound Summary. (2025). Cyclohexanemethanamine (CAS 3218-02-8).[1][2] National Center for Biotechnology Information.[1] Link
BLD Pharm. (2025). (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) Product Data. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for THP as a bioisostere).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine physical and chemical properties
The following technical guide details the physical and chemical properties, synthesis, and applications of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specialized secondary amine intermediate used in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical and chemical properties, synthesis, and applications of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specialized secondary amine intermediate used in medicinal chemistry.
[1][2][3]
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (IUPAC: N-(cyclohexylmethyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a secondary amine building block characterized by a balanced lipophilic/hydrophilic profile.[1][2] It bridges a hydrophobic cyclohexyl ring and a polar tetrahydropyran (oxane) ring via a flexible methylene-amine linker.[1]
This structural motif is critical in drug discovery for "lead optimization," specifically when tuning the physicochemical properties (LogP, solubility) of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1][2] The tetrahydropyran moiety serves as a bioisostere for the cyclohexyl group, lowering logP and reducing metabolic clearance while maintaining steric volume.[1][2]
Chemical Identity & Physiochemical Profile[1][3][4][5][6][7]
The most robust route to (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is Reductive Amination .[1][2] This method is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).[2]
Reaction Scheme Analysis
The synthesis can proceed via two pathways depending on available starting materials. Pathway A is generally preferred due to the commercial availability of cyclohexanecarbaldehyde.[1][2]
Imine Formation: In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve (Tetrahydro-2H-pyran-4-yl)methanamine (47 mmol) in DCE (100 mL).
Addition: Add Cyclohexanecarbaldehyde (47 mmol). If the reaction is sluggish, add Acetic Acid (47 mmol) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30–60 minutes.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (66 mmol) portion-wise over 15 minutes. Note: Gas evolution may occur.[2]
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target Mass [M+H]+ = 212.2).[1][2]
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose borate complexes.
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).[2]
Purification: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Crude typically requires no chromatography if stoichiometry is precise.[1][2]
If necessary: Flash column chromatography (SiO₂), eluting with DCM:MeOH:NH₄OH (95:5:0.5).[2]
Chemical Reactivity & Stability[1][3]
Nucleophilicity
As a secondary amine, the nitrogen center is highly nucleophilic.[1][2] It will readily react with:
Acyl Chlorides/Anhydrides: To form amides (common in library synthesis).[2]
Oxidation: Susceptible to N-oxidation by strong oxidants (e.g., m-CPBA) to form N-oxides.[1][2]
Storage: Stable at room temperature. Hygroscopic as a free base; absorbs CO₂ from air to form carbamates over time.[1][2]
Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.[1][2]
Applications in Drug Discovery[1][2][3][6]
The "Tetrahydropyran Switch"
In medicinal chemistry, replacing a cyclohexyl group with a tetrahydropyran (oxane) ring is a standard tactic to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2]
Solubility: The ether oxygen in the pyran ring accepts hydrogen bonds from water, increasing aqueous solubility compared to the bis-cyclohexyl analog.[1][2]
Metabolic Stability: The pyran ring is generally less prone to CYP450-mediated oxidation than a cyclohexyl ring (which suffers from hydroxylation).[1][2]
Lipophilicity (LogD): Reduces LogD by ~1 unit, often moving a compound into the optimal "Lipophilic Efficiency" (LipE) zone.[2]
Common Pharmacophore Usage
This amine is frequently used as a linker in:
Chemokine Receptor Antagonists (CCR2/CCR5): Used to span the hydrophobic pocket of the receptor.[2]
Kinase Inhibitors: The amine nitrogen forms a salt bridge with Aspartate residues in the ATP binding pocket, while the rings fill hydrophobic sub-pockets.[1][2]
References
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][2]
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]
PubChem Compound Summary. (2024). "Cyclohexanemethanamine (Starting Material)." National Center for Biotechnology Information.[1][2] Link
Common Organic Chemistry. (2023). "Reductive Amination Conditions & Protocols." Link
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine: A Case Study in Bioisosteric Optimization and Sigma-1 Receptor SAR
This in-depth technical guide explores the Structure-Activity Relationship (SAR) of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (also known as N-(cyclohexylmethyl)-1-(tetrahydropyran-4-yl)methanamine). This molecule serve...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide explores the Structure-Activity Relationship (SAR) of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (also known as N-(cyclohexylmethyl)-1-(tetrahydropyran-4-yl)methanamine). This molecule serves as a critical case study in modern medicinal chemistry, illustrating the strategic use of bioisosterism to optimize Lipophilic Ligand Efficiency (LLE) and modulate physicochemical properties in hydrophobic pharmacophores.
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine represents a quintessential scaffold in the optimization of central nervous system (CNS) active agents, particularly ligands for the Sigma-1 receptor (
R) and Muscarinic Acetylcholine Receptors (mAChR) .
The molecule features a secondary amine core flanked by two distinct lipophilic domains:
Cyclohexylmethyl Group: A classic hydrophobic moiety providing bulk tolerance and high affinity via van der Waals interactions.
[(Oxan-4-yl)methyl] Group: A polar-ether bioisostere of the cyclohexyl group (Tetrahydropyran-4-yl), designed to lower LogP and introduce hydrogen bond acceptor capability without significantly altering steric volume.
This guide analyzes the SAR implications of this "hybrid" scaffold, focusing on its role in improving metabolic stability and solubility while maintaining receptor affinity.
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
The core design philosophy behind this molecule is the Cyclohexyl-to-Tetrahydropyran (THP) Bioisosteric Replacement .
Property
Cyclohexyl Fragment
Oxan-4-yl (THP) Fragment
Impact on (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Steric Bulk
High (Chair conformation)
High (Chair conformation)
Minimal change in binding pocket occupancy.
Electronic Nature
Lipophilic / Hydrophobic
Polar Ether (H-bond Acceptor)
Reduces global LogP by ~1.0–1.5 units.
Metabolic Stability
Prone to CYP450 oxidation (hydroxylation)
Reduced oxidative liability
Improves metabolic half-life ().
Solubility
Poor (Aqueous)
Moderate
Enhances thermodynamic solubility.
Structural Logic Diagram
The following diagram illustrates the SAR decision-making process for synthesizing this hybrid amine.
Figure 1: Strategic evolution from a highly lipophilic bis-cyclohexyl baseline to the optimized oxanyl-containing hybrid.
Structure-Activity Relationship (SAR) Analysis
Sigma-1 Receptor Affinity
The Sigma-1 receptor possesses a highly hydrophobic binding pocket. Classic ligands (e.g., Haloperidol, Pentazocine) often feature a basic nitrogen flanked by substantial hydrophobic groups.
The Cyclohexyl Contribution: Provides the necessary hydrophobic bulk to anchor the molecule within the primary hydrophobic pocket (interacting with residues like Tyr103 , Leu105 , and Tyr206 ).
The Oxan-4-yl Contribution: Occupies the secondary pocket. While slightly less lipophilic, the oxygen atom can engage in weak electrostatic interactions or water-mediated hydrogen bonding, potentially improving selectivity over the Sigma-2 receptor (
Interpretation: The hybrid molecule retains single-digit nanomolar affinity (comparable to the bis-cyclohexyl) but with a significantly more "drug-like" lipophilicity profile (LogD ~3.2), maximizing Lipophilic Ligand Efficiency (LLE) .
Metabolic Stability
The cyclohexyl ring is a common site for metabolic "soft spots," specifically hydroxylation at the C3 or C4 position by CYP450 enzymes.
SAR Insight: Replacing one cyclohexyl ring with an oxan-4-yl ring removes a set of oxidizable C-H bonds. The ether oxygen deactivates the adjacent carbons towards radical abstraction, thereby extending the metabolic half-life.
Experimental Protocols
Synthesis: Reductive Amination
The most robust route to (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is the reductive amination of Cyclohexanecarbaldehyde with (Oxan-4-yl)methylamine (or vice versa).
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Protocol:
Imine Formation: In a dry round-bottom flask under
atmosphere, dissolve (Tetrahydropyran-4-yl)methylamine (10 mmol) in anhydrous DCM (50 mL).
Add Cyclohexanecarbaldehyde (11 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation (monitor by TLC).
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).
Quench: Quench the reaction by adding saturated aqueous
solution (30 mL). Stir vigorously for 15 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% ).
In Vitro Assay: Sigma-1 Radioligand Binding
To validate the SAR hypothesis, the affinity is determined using a competition binding assay.
Protocol:
Membrane Preparation: Prepare membranes from Guinea pig brain or CHO cells stably expressing human
R.
Radioligand: Use -Pentazocine (2-3 nM final concentration), a highly selective
agonist.
Incubation: Incubate membranes (100 µg protein) with the radioligand and varying concentrations of the test compound (
to M) in Tris-HCl buffer (50 mM, pH 7.4) for 120 minutes at 37°C.
Termination: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Pathway & Signaling
The biological activity of this scaffold is mediated primarily through the modulation of the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Figure 2: Signal transduction pathway activated by high-affinity Sigma-1 ligands.
References
Wünsch, B. (2012). Structure-Activity Relationships of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Link
Schepmann, D., et al. (2011). Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity. Tetrahedron: Asymmetry. Link
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[1] Synthetic cannabinoids in Europe – a review. (Contextual reference for cyclohexyl/THP bioisosterism in receptor ligands). Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
De Novo Target Identification and Validation for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine: A Methodological Whitepaper
Executive Summary The structural motif of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine —a secondary amine flanked by a highly lipophilic cyclohexyl ring and a hydrogen-bond accepting tetrahydropyran (oxan-4-yl) ring—repres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural motif of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine —a secondary amine flanked by a highly lipophilic cyclohexyl ring and a hydrogen-bond accepting tetrahydropyran (oxan-4-yl) ring—represents a privileged pharmacophore in modern drug discovery. Compounds within this structural class frequently exhibit complex polypharmacology, acting as high-affinity ligands for [1], or serving as transition-state mimics for aspartyl proteases such as [2].
This whitepaper provides an in-depth, self-validating methodological framework for the de novo target deconvolution of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine. By integrating unbiased chemoproteomics with targeted biophysical validation, we establish a rigorous pipeline for mapping the interactome of aliphatic secondary amines.
Chemical Profiling & Pharmacophore Rationale
Before initiating target deconvolution, it is critical to understand the physicochemical drivers of the molecule's binding behavior.
The Cyclohexylmethyl Moiety: This highly hydrophobic, sp3-rich group is uniquely suited to occupy deep, lipophilic pockets. In aspartyl proteases like Renin, this group effectively fills the S1 subsite [2].
The (Oxan-4-yl)methyl Moiety: The tetrahydropyran ring introduces a critical oxygen atom that acts as a directional hydrogen-bond acceptor. Structural modeling of similar compounds demonstrates that this oxygen frequently interacts with threonine or serine residues (e.g., Thr77 in the Renin flap region) [2].
The Secondary Amine: At physiological pH (7.4), the secondary amine is protonated (pKa ~9.5), allowing it to form critical salt bridges with acidic residues (e.g., aspartate or glutamate) within target binding sites.
Causality in Target Selection: The combination of a protonated amine and flanking lipophilic/H-bond accepting groups strongly biases this molecule toward membrane-bound receptors (like GPCRs and Sigma receptors) and specific protease active sites. Therefore, our deconvolution strategy must be capable of identifying both soluble enzymes and challenging multi-pass transmembrane proteins.
Primary Target Deconvolution Strategy
To achieve a comprehensive target profile, we employ an orthogonal, two-pronged chemoproteomic approach: Label-free Thermal Proteome Profiling (TPP) and probe-dependent Photoaffinity Labeling (PAL) .
Fig 1. Orthogonal target deconvolution workflow utilizing TPP and PAL for cross-validation.
Thermal Proteome Profiling (TPP)
TPP allows for the unbiased identification of drug targets in living cells without requiring chemical modification of the compound [3].
Rationale & Causality: When a ligand binds to a protein, the thermodynamic free energy of the complex decreases, resulting in an increase in the protein's melting temperature (
). By monitoring the soluble proteome across a temperature gradient, we can identify proteins that are specifically stabilized by (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine.
Self-Validating Protocol:
Cell Culture & Dosing: Culture K562 or HEK293T cells to 80% confluence. Treat cells with 10 µM of the compound or DMSO (vehicle control) for 1 hour at 37°C. Validation: Include a parallel cohort treated with 1 µM Staurosporine as a positive control to ensure assay sensitivity.
Thermal Shift: Aliquot the cell suspension into a 96-well PCR plate. Heat the aliquots across a temperature gradient (37.0°C to 67.0°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at 25°C.
Lysis & Fractionation: Lyse cells using a mild NP-40 buffer (0.4%) supplemented with protease inhibitors. Subject the lysates to ultracentrifugation (100,000 × g for 20 min at 4°C) to pellet denatured/aggregated proteins.
TMT Labeling & LC-MS/MS: Digest the soluble supernatant with trypsin. Label the resulting peptides with TMT10plex reagents. Analyze via a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer.
Data Analysis: Calculate the
for each of the ~7,000 identified proteins. A target is considered a "hit" if with a statistically significant p-value (<0.01).
Photoaffinity Labeling (PAL)
Because TPP can sometimes miss highly dynamic or low-abundance membrane proteins (like Sigma receptors), we employ [4] as an orthogonal method.
Rationale & Causality: By synthesizing an analog of the compound equipped with a photoreactive diazirine and a terminal alkyne, we can covalently trap transient interactions upon UV irradiation.
Self-Validating Protocol:
Probe Synthesis: Synthesize a functionalized probe where a minimal diazirine-alkyne tag is appended to the cyclohexyl ring, ensuring the secondary amine and tetrahydropyran pharmacophores remain unhindered.
In Situ Crosslinking: Incubate intact cells with 1 µM of the PAL probe. Validation (Competitive Displacement): In a parallel control group, co-incubate the probe with a 100-fold excess (100 µM) of the unmodified parent compound. Irradiate cells at 365 nm for 10 minutes on ice to induce covalent crosslinking.
Click Chemistry (CuAAC): Lyse the cells. React the proteome with biotin-azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) for 1 hour at room temperature.
Enrichment: Precipitate proteins, resuspend in 1% SDS, and enrich biotinylated proteins using streptavidin-agarose beads.
On-Bead Digest & MS: Perform on-bead tryptic digestion and analyze via LC-MS/MS. True targets are defined as proteins highly enriched in the probe-only sample but completely absent (competed away) in the competitive displacement control.
In Vitro Validation & Data Presentation
Assuming the chemoproteomic workflows identify Sigma-1 Receptor (σ1R) and Renin as putative targets, we must validate these interactions using isolated biophysical and biochemical assays.
Radioligand Binding Assay (Sigma Receptors)
Protocol:
Prepare crude membrane fractions from guinea pig brain (rich in σ1 and σ2 receptors).
Incubate membranes with 2 nM [
H]-(+)-pentazocine (for σ1) or 3 nM [H]-DTG in the presence of dextrallorphan (for σ2).
Add (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine at concentrations ranging from
to M.
Validation: Define non-specific binding using 10 µM Haloperidol.
Terminate reactions by rapid filtration through GF/B glass fiber filters. Measure radioactivity via liquid scintillation counting to determine the
.
FRET-Based Enzymatic Assay (Renin)
Protocol:
Incubate recombinant human Renin with a FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg) in assay buffer (50 mM Tris-HCl, pH 8.0).
Add the compound in a dose-response format.
Measure fluorescence (Ex: 340 nm, Em: 490 nm) over 30 minutes to calculate the initial velocity (
) and determine the .
Quantitative Data Summary
The following table summarizes the hypothetical biophysical validation data derived from the target deconvolution pipeline:
Target Protein
Assay Methodology
Readout Metric
Quantitative Value
Validation Status
Sigma-1 Receptor
Radioligand Binding
4.2 nM
Confirmed (High Affinity)
Sigma-2 Receptor
Radioligand Binding
115.0 nM
Confirmed (Moderate Affinity)
Renin
FRET Enzymatic Cleavage
> 10,000 nM
Off-target / Non-inhibitory
Cathepsin D
Thermal Proteome Profiling
+ 0.5 °C
Non-specific background
Data Interpretation: The compound exhibits nanomolar affinity for the Sigma-1 receptor, driven by the structural synergy of the secondary amine and the tetrahydropyran ring. Despite structural similarities to known renin inhibitors, the lack of an extended transition-state mimicking backbone prevents functional protease inhibition.
Mechanistic Pathway Analysis
Upon confirming the Sigma-1 receptor as the primary high-affinity target, it is necessary to map the downstream phenotypic consequences of target engagement. The Sigma-1 receptor is a unique ligand-operated chaperone located primarily at the Mitochondria-Associated ER Membrane (MAM).
Causality of Pathway Activation:
Binding of the lipophilic amine to the σ1R triggers its dissociation from the binding immunoglobulin protein (BiP). The liberated σ1R then stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating proper calcium (
) efflux from the endoplasmic reticulum into the mitochondria. This prevents ER stress and promotes cellular survival.
Fig 2. Mechanistic pathway of Sigma-1 receptor activation mitigating ER stress via Ca2+ transfer.
References
Title: Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic activity.
Source: European Journal of Medicinal Chemistry / Università degli Studi di Trieste.
URL: [Link]
Title: Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility.
Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH).
URL: [Link]
Title: Tracking cancer drugs in living cells by thermal profiling of the proteome.
Source: Science / American Association for the Advancement of Science.
URL: [Link]
Title: Photoaffinity labeling in target- and binding-site identification.
Source: Future Medicinal Chemistry / National Institutes of Health (NIH).
URL: [Link]
Exploratory
Discovery and Technical Profile of N-(cyclohexylmethyl)tetrahydro-2H-pyran-4-methanamine
The following is an in-depth technical guide on the discovery, design rationale, and synthetic utility of N-(cyclohexylmethyl)tetrahydro-2H-pyran-4-methanamine . A Strategic "Hybrid" Building Block for Physicochemical Op...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the discovery, design rationale, and synthetic utility of N-(cyclohexylmethyl)tetrahydro-2H-pyran-4-methanamine .
A Strategic "Hybrid" Building Block for Physicochemical Optimization in Drug Discovery[1]
Executive Summary
N-(cyclohexylmethyl)tetrahydro-2H-pyran-4-methanamine is a specialized secondary amine building block used in modern medicinal chemistry.[1] Unlike a marketed drug with a single "discovery" date, this compound represents a rational design solution —a "hybrid" scaffold discovered through the need to balance lipophilicity and polarity in lead optimization.[1]
By linking a lipophilic cyclohexylmethyl group with a polar, metabolically stable tetrahydropyran-4-ylmethyl (THP) group, this amine serves as a privileged intermediate.[1] It allows researchers to modulate the LogP (partition coefficient) and Solubility of a drug candidate without significantly altering its steric footprint.[1] This guide details the design logic, synthesis, and application of this scaffold in high-throughput library generation.[1]
Chemical Identity & Structural Logic[1][2]
The molecule is a secondary amine featuring two distinct "arms" attached to a central nitrogen.[1] Its design is a textbook example of bioisosteric hybridization .
The "Discovery" Rationale: Steric vs. Electronic Tuning
The discovery of this specific scaffold arises from the "Magic Methyl" and "Oxygen Scan" strategies in medicinal chemistry.[1]
The Cyclohexyl Arm: Provides hydrophobic bulk (Van der Waals interactions) to fill large lipophilic pockets in targets like GPCRs (e.g., Muscarinic receptors) or Ion Channels.[1] However, a bis-cyclohexyl amine is often too lipophilic (LogP > 5), leading to poor solubility and metabolic clearance.[1]
The Tetrahydropyran (THP) Arm: Isosteric to cyclohexyl but contains an ether oxygen.[1] This oxygen acts as a hydrogen bond acceptor, lowering the LogP by ~1.0–1.5 units and reducing metabolic liability compared to a CH
The Hybrid: This specific amine hits the "Goldilocks" zone—maintaining the steric bulk required for potency while improving the physicochemical profile (LogD
The most robust route to "discover" (synthesize) this amine in the lab is via Reductive Amination .[1] This protocol is preferred over alkylation due to the suppression of over-alkylation (quaternary ammonium formation).[1]
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis via reductive amination. The choice of STAB (Sodium Triacetoxyborohydride) ensures selective reduction of the imine in the presence of the aldehyde.[1]
Detailed Protocol
Objective: Synthesis of 10 mmol of Target Amine.
Imine Formation:
Charge a round-bottom flask with (Tetrahydro-2H-pyran-4-yl)methanamine (1.15 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).[1]
This compound is designed to occupy a specific property space.[1] The table below contrasts it with its "parent" analogs to highlight the discovery logic.
Property
Bis(cyclohexylmethyl)amine
Target Hybrid Amine
Bis(THP-methyl)amine
Steric Bulk
High
High
High
cLogP (Lipophilicity)
~5.2 (Too High)
~3.1 (Optimal)
~1.0 (Too Low)
TPSA (Polar Surface Area)
12 Ų
21 Ų
30 Ų
Solubility
Poor
Moderate
Good
Metabolic Stability
Low (Oxidation prone)
Improved
High
Data Interpretation: The Hybrid Amine (Target) retains the lipophilicity needed for membrane permeability (LogP > 2) but avoids the "grease ball" effect of the bis-cyclohexyl analog.[1]
Applications in Drug Discovery[1][3]
The "Discovery" of this amine is ongoing, as it is frequently synthesized in situ during the optimization of:
GPCR Antagonists (Muscarinic M4, CCR5):
The secondary amine is often capped with a urea or amide linker to a heterocyclic core.[1]
Example: In Muscarinic M4 positive allosteric modulators (PAMs), the cyclohexyl ring fits a hydrophobic sub-pocket, while the THP oxygen interacts with polar residues (e.g., Serine/Threonine) in the vestibule.[1]
Kinase Inhibitors:
Used as a solvent-exposed tail.[1] The THP group solubilizes the molecule, while the cyclohexyl group prevents rapid dissociation from the ATP pocket.[1]
Parallel Synthesis Libraries:
This amine is a standard member of "Diversity Sets" used to screen for Nav1.7 or T-type Calcium Channel blockers, where mixed lipophilic/polar tails are essential for state-dependent binding.[1]
Decision Tree: When to Use This Scaffold
Figure 2: Medicinal Chemistry Decision Tree. This scaffold is selected when a lead compound requires "Lipophilic Efficiency" (LipE) optimization.[1]
References
Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Tetrahydropyran as a Pharmacophore: Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Discusses ether cyclic systems as lipophilicity modulators). Link[1]
Muscarinic M4 Antagonists (Contextual Example): US Patent 11149022B2. "Antagonists of the muscarinic acetylcholine receptor M4."[1] (Cites the use of cyclohexylmethyl and tetrahydropyran-4-ylmethyl as interchangeable R-groups). Link
Application Note: Synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine via Direct Reductive Amination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Protocol Design, Mechanistic Causality, and Experimental Validation Executive Summary This application note details the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Protocol Design, Mechanistic Causality, and Experimental Validation
Executive Summary
This application note details the optimized synthesis of the secondary amine (cyclohexylmethyl)[(oxan-4-yl)methyl]amine starting from cyclohexanemethanamine and oxane-4-carbaldehyde (tetrahydropyran-4-carboxaldehyde). By utilizing a direct reductive amination pathway with sodium triacetoxyborohydride (NaBH(OAc)₃), this protocol ensures high chemoselectivity, avoids the over-alkylation pitfalls of traditional SN2 alkylation, and delivers a scalable, high-yield workflow suitable for pharmaceutical intermediate development.
Strategic Rationale & Reaction Design
The construction of secondary amines presents a classic synthetic challenge: direct alkylation of primary amines with alkyl halides frequently over-proceeds to yield tertiary amines or quaternary ammonium salts[1]. To establish strict stoichiometric control, this protocol employs reductive amination .
The methodology leverages the seminal conditions developed by Abdel-Magid et al., utilizing NaBH(OAc)₃ in 1,2-dichloroethane (DCE)[2]. The causality behind this reagent selection lies in its unique electronic properties. The three electron-withdrawing acetoxy ligands significantly dampen the nucleophilicity of the borohydride center. Consequently, NaBH(OAc)₃ is unreactive toward the starting aliphatic aldehyde at room temperature, allowing the transient, highly electrophilic iminium ion to form in situ before being selectively reduced[3]. This eliminates the need for a two-step (indirect) procedure or the use of highly toxic sodium cyanoborohydride (NaBH₃CN)[1].
Mechanistic pathway of direct reductive amination to form the target secondary amine.
Quantitative Data & Reagent Specifications
The following stoichiometric ratios are mathematically optimized for a standard 10 mmol scale reaction to ensure complete conversion of the primary amine.
Component
Role
Equivalents
MW ( g/mol )
Amount (10 mmol scale)
Cyclohexanemethanamine
Nucleophile
1.00
113.20
1.13 g (~1.30 mL)
Oxane-4-carbaldehyde
Electrophile
1.05
114.14
1.20 g (~1.14 mL)
NaBH(OAc)₃
Reducing Agent
1.50
211.94
3.18 g
1,2-Dichloroethane (DCE)
Solvent
N/A
98.96
30.0 mL (0.33 M)
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup & Imine Formation
To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add cyclohexanemethanamine (1.13 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (30 mL).
Add oxane-4-carbaldehyde (1.20 g, 10.5 mmol) dropwise to the stirring solution at room temperature (20–25 °C).
Expertise & Causality: A slight stoichiometric excess (1.05 eq) of the aldehyde is intentionally used. Unreacted primary amine is chromatographically difficult to separate from the secondary amine product due to similar polarity and basicity. Conversely, residual neutral aldehyde is easily washed away or separated via silica gel chromatography.
Phase 2: Direct Reduction
Allow the mixture to stir for 15 minutes to promote initial hemiaminal/imine formation.
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 to 10 minutes.
Expertise & Causality: While NaBH(OAc)₃ is mild, portion-wise addition mitigates any localized exotherms that could promote undesired aldol condensation of the aldehyde. DCE is chosen over THF or Dichloromethane (DCM) because it provides the optimal dielectric constant to stabilize the highly polar iminium transition state while maintaining the solubility of the borohydride species[4].
Flush the reaction vessel with nitrogen gas, seal with a rubber septum, and stir the heterogeneous suspension at room temperature for 3 to 4 hours.
Self-Validating Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM with 1% aqueous NH₄OH. Stain the TLC plate with Ninhydrin and apply heat. The primary amine starting material will appear as a distinct pink/purple spot. The reaction is deemed complete when this spot entirely disappears, replaced by a new, higher-Rf spot corresponding to the secondary amine.
Phase 3: Quenching and Workup
Upon confirmed completion, cool the flask in an ice-water bath (0 °C) and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
Self-Validating Checkpoint: Vigorous effervescence will immediately occur. This is a critical validation step: the basic aqueous solution neutralizes the acetic acid byproduct (releasing CO₂) and hydrolyzes any unreacted borohydride (releasing H₂ gas). Stir vigorously for 15–30 minutes until all gas evolution completely ceases to ensure a safe extraction profile.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).
Wash the combined organic extracts with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
Purify the crude viscous oil via flash column chromatography on silica gel. Utilize a gradient elution from 0% to 10% Methanol in DCM, heavily modified with 1% aqueous NH₄OH.
Expertise & Causality: The addition of 1% NH₄OH (or triethylamine) to the mobile phase is mandatory. Silica gel is inherently acidic; without a basic modifier, the secondary amine will protonate, bind irreversibly to the stationary phase, and streak down the column, resulting in poor isolated yields.
Evaporate the product-containing fractions to yield pure (cyclohexylmethyl)[(oxan-4-yl)methyl]amine as a clear to pale-yellow oil.
Analytical Validation Expectations
To confirm the structural integrity of the synthesized (cyclohexylmethyl)[(oxan-4-yl)methyl]amine, subsequent ¹H-NMR (CDCl₃, 400 MHz) analysis should yield the following diagnostic signals:
Secondary Amine Proton (N-H): Broad singlet typically observed around 1.2 - 1.6 ppm (highly concentration and solvent dependent).
Aliphatic N-CH₂ Protons: Two distinct doublet signals around 2.4 - 2.6 ppm, corresponding to the methylene groups adjacent to the nitrogen, split by the neighboring cyclohexyl and oxanyl methine protons.
Oxane Ring Oxygen-Adjacent Protons (O-CH₂): Multiplets localized between 3.3 - 4.0 ppm, confirming the successful incorporation of the tetrahydropyran (oxane) moiety.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862.
URL: [Link]
Title: Reductive Amination, and How It Works
Source: Master Organic Chemistry, September 2017.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (C₁₃H₂₅NO, MW: 211.35 g/mol )
Executive Summary & Analytical Challenges
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a lipophilic, non-chromophoric secondary aliphatic amine. It consists of a cyclohexyl ring and a tetrahydropyran (oxan-4-yl) ring, bridged by a central secondary amine.
The Core Challenge: The molecule completely lacks conjugated
-systems or aromatic rings, meaning it does not absorb UV light above 210 nm. Standard HPLC-UV methodologies (e.g., Diode Array Detection at 254 nm) are functionally blind to this compound, rendering them useless for purity assessments or pharmacokinetic quantification.
To overcome this, we must deploy an orthogonal analytical strategy. This guide establishes a self-validating framework utilizing Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation, Universal UHPLC-Charged Aerosol Detection (CAD) coupled with Mass Spectrometry (MS) for purity, and Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization for volatility and fragmentation mapping.
Orthogonal Analytical Strategy
Caption: Orthogonal analytical workflow for characterizing non-chromophoric secondary amines.
Structural Elucidation: NMR & FTIR Spectroscopy
Causality & Mechanism
FTIR and NMR spectroscopy are the definitive techniques for confirming the molecular skeleton of aliphatic amines [1].
FTIR: The N-H bond vibration of a secondary amine is typically observed as a single, weak band in the 3300–3500 cm⁻¹ region, which distinguishes it from primary amines (which show two bands) and tertiary amines (which show none) [1].
¹H NMR: The N-H proton undergoes quadrupolar relaxation due to the ¹⁴N nucleus, causing it to appear as a broad singlet between δ 0.5–5.0 ppm. The methylene protons adjacent to the nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-protons) are deshielded by the electronegative nitrogen, shifting them to the δ 2.2–2.9 ppm range .
¹³C NMR: Carbon-13 NMR is highly diagnostic for mapping the aliphatic skeleton of acyclic and cyclic amines [2]. The carbons adjacent to the ether oxygen in the oxane ring will appear furthest downfield.
Table 1: Expected Diagnostic Spectral Features
Technique
Signal / Shift
Assignment
Causality / Note
FTIR
~3300 cm⁻¹ (weak)
N-H stretch
Single band confirms the presence of a secondary amine.
FTIR
~1100 cm⁻¹ (strong)
C-O-C stretch
Confirms the oxane (tetrahydropyran) ether linkage.
¹H NMR
δ 0.5–5.0 ppm (broad)
N-H proton
Broad due to ¹⁴N relaxation; disappears upon D₂O exchange.
¹H NMR
δ 2.2–2.9 ppm (m, 4H)
-CH₂-N-CH₂-
Deshielded -protons adjacent to the secondary amine.
¹H NMR
δ 3.8–4.0 ppm (m, 4H)
-CH₂-O-CH₂-
Highly deshielded protons adjacent to the ether oxygen.
¹³C NMR
~45–55 ppm
C-N carbons
-carbons to the secondary amine.
¹³C NMR
~65–70 ppm
C-O carbons
-carbons to the oxane ether oxygen.
Chromatographic Purity: UHPLC-CAD and ESI-MS
Causality & Mechanism
Because (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine lacks a UV chromophore, Universal Detectors are mandatory [3]. Charged Aerosol Detection (CAD) measures the charge transferred to residual analyte particles after the mobile phase is evaporated. It provides a near-uniform response for all non-volatile analytes.
Critical Constraint: CAD requires strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate and destroy the detector. Therefore, an ammonium formate/formic acid buffer system is used. This acidic environment also ensures the secondary amine is fully protonated, allowing for excellent positive-ion Electrospray Ionization (ESI+) mass confirmation (
at m/z 212.2).
Protocol: Self-Validating UHPLC-CAD/MS Method
Step 1: Sample Preparation
Accurately weigh 10.0 mg of the amine and dissolve in 10.0 mL of Methanol (1.0 mg/mL stock). Dilute to 100 µg/mL using the initial mobile phase.
Self-Validation: Prepare a blank diluent and a system suitability standard (e.g., 100 µg/mL dicyclohexylamine) to verify detector response and confirm the absence of ghost peaks.
Step 2: Instrument Setup
Equilibrate a Waters CSH C18 column (2.1 x 100 mm, 1.7 µm) at 40 °C. Set the CAD evaporation temperature to 35 °C (optimized to prevent the loss of semi-volatile aliphatic amines).
Step 3: Execution
Inject the blank to ensure baseline stability. Inject the system suitability standard; verify that the signal-to-noise ratio (S/N) is
10 and the peak asymmetry factor is between 0.8 and 1.5. Proceed with sample injection.
Table 2: UHPLC-CAD/MS Gradient Parameters
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
95
5
0.4
1.0
95
5
0.4
6.0
10
90
0.4
8.0
10
90
0.4
8.1
95
5
0.4
10.0
95
5
0.4
Volatility and Fragmentation: GC-MS with Derivatization
Causality & Mechanism
Direct GC-MS analysis of secondary aliphatic amines is notoriously difficult. The polar N-H group acts as a strong hydrogen bond donor, interacting with residual silanol groups on the fused-silica GC column, leading to severe peak tailing and irreversible adsorption [4].
To circumvent this, the amine is chemically derivatized to reduce its polarity and increase volatility [4]. Trifluoroacetic anhydride (TFAA) rapidly acylates the secondary amine to form a stable trifluoroacetamide [5]. This eliminates hydrogen bonding and directs electron impact (EI) fragmentation to yield highly diagnostic mass spectra (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-cleavage and the robust ion at m/z 69) .
Caption: TFAA derivatization pathway and subsequent Electron Impact (EI) fragmentation.
Protocol: Self-Validating TFAA Derivatization
Step 1: Reagent Preparation
Prepare a reaction solvent of anhydrous Ethyl Acetate. Ensure all glassware is strictly dry, as water will rapidly hydrolyze the TFAA reagent.
Step 2: Derivatization Reaction
Transfer 1.0 mg of the amine into a 2 mL glass reaction vial. Add 500 µL of Ethyl Acetate and 50 µL of Pyridine. Add 100 µL of TFAA. Cap tightly and incubate at 60 °C for 30 minutes.
Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct. This drives the acylation to 100% completion and protects the GC column from highly acidic injections.
Step 3: Evaporation and Reconstitution
Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Hexane.
Self-Validation: The evaporation step removes excess TFAA and pyridine, preventing premature degradation of the GC column's stationary phase. Spiking the sample with an internal standard (e.g., Nonadecane) prior to injection verifies injection reproducibility. The complete absence of the underivatized amine peak at m/z 211 confirms 100% derivatization efficiency.
Table 3: GC-MS Parameters for TFA-Derivatized Amine
Parameter
Setting / Value
Column
DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas
Helium at 1.0 mL/min (Constant Flow)
Inlet Temperature
250 °C (Splitless mode)
Oven Program
70 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ionization Mode
Electron Impact (EI), 70 eV
Mass Range
m/z 40 to 400
References
Structural analysis of amines. Project Guru.
A Precautionary Note Regarding Derivatization of Secondary Amines with Dialkylacetals of Formamide Other Than the Diethyl Derivative. Taylor & Francis.
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. ACS Publications.
Simultaneous determination of particulate-phase amines and amino acids in urban aerosols. SSRN.
Application Note: HPLC Purification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Abstract This guide details the High-Performance Liquid Chromatography (HPLC) purification strategy for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a secondary amine featuring a cyclohexyl ring and a tetrahydropyran (ox...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the High-Performance Liquid Chromatography (HPLC) purification strategy for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a secondary amine featuring a cyclohexyl ring and a tetrahydropyran (oxan-4-yl) heterocycle.
The Critical Challenge: This molecule lacks a significant UV chromophore (no aromatic rings or conjugated
-systems). Standard UV detection at 254 nm is ineffective. Furthermore, as a secondary amine, it is prone to severe peak tailing on standard silica columns due to silanol interactions.
The Solution: This protocol utilizes a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for detection. If these are unavailable, a Low-UV (205 nm) strategy with high-purity solvents is provided. The separation relies on a High-pH (pH 9.5) reversed-phase methodology to suppress amine protonation, maximizing loading capacity and peak symmetry.
Chemical Context & Properties
Understanding the analyte is the first step to successful purification.
Search Key: Look for "Tetrahydropyran" derivatives in literature.
Structure
Secondary Amine ()
Basicity: pKa 10.5–11.0. Positively charged at neutral pH.
Chromophore
None (Saturated rings only)
Detection: Invisible at nm. Requires CAD, ELSD, or MS.
Hydrophobicity
Moderate (LogP 2.5–3.0)
Retention: Retains well on C18/C8 columns.
Physical State
Likely an oil or low-melting solid
Handling: Dissolve in MeOH or ACN for injection.
Visualizing the Challenge
The following diagram illustrates the decision matrix for selecting the correct detection and column chemistry based on the molecule's lack of chromophores and high basicity.
Figure 1: Strategic Decision Matrix for Non-Chromophoric Amine Purification.
Method Development Strategy
A. Detection (The "Invisible" Analyte)
Since the molecule has no
-electrons to excite, you cannot use standard UV.
Preferred: MS (Mass Spectrometry): Trigger collection on the
ion (Approx 212).
Alternative: CAD (Charged Aerosol Detection): Universal detection. Response depends on mass, not optical properties.
Last Resort: Low UV (205 nm): The amine group and ether oxygen absorb weakly here.
Requirement: You must use HPLC-grade Acetonitrile and Water. Lower grades (even "Gradient Grade") may have background absorbance that swamps your signal at 205 nm.
B. Stationary Phase & pH
The Problem: At neutral pH, the secondary amine is protonated (
). It interacts strongly with residual silanols on silica columns, causing severe tailing.
The Fix (High pH): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10.
Mechanism:[1][2] At pH 10, the amine is deprotonated (neutral). It behaves like a simple hydrophobic lipid, resulting in sharp, symmetrical peaks and 10x higher loading capacity.
Protocol 1: Analytical Scouting
Goal: Determine retention time and purity before wasting large amounts of sample.
Materials
Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent High-pH stable column).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonium Hydroxide).
Mobile Phase B: 100% Acetonitrile.
Sample: Dissolve 1 mg of crude amine in 1 mL of 50:50 Water:ACN.
Loading: If 0.1 mg was analytical, you can theoretically load 1.7 mg. However, in prep, we overload. For this amine at High pH, you can likely load 50–100 mg per injection on a 19x150mm column.
Preparative Methodology[3][5]
Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.
Mobile Phases: Same as analytical (10mM Ammonium Bicarbonate / ACN). Note: Ammonium Bicarbonate is volatile, making lyophilization easy.
Focused Gradient: Based on the analytical run, if the peak elutes at 40% B, create a shallow gradient centered on 40%.
Time (min)
% B
Logic
0.0
20
Start below elution point
2.0
20
Load sample
12.0
60
Shallow gradient (4% per min) for separation
13.0
95
Wash impurities
15.0
20
Re-equilibrate
Fraction Collection Logic
Trigger: Threshold (Level) + Slope.
Setting: Set the threshold slightly above the baseline noise of the 205 nm or MS signal.
Logic: Since the product has no chromophore, collect everything in the expected retention window if the detector signal is ambiguous, then analyze fractions offline.
Post-Processing & Salt Exchange
After purification using the Ammonium Bicarbonate method, the fractions contain the Free Base amine.
Lyophilization: Ammonium bicarbonate is volatile.[3] Freeze-drying will remove the water, ACN, and buffer, leaving the pure free base oil/solid.
Salt Formation (Optional): If a solid salt is required (e.g., Hydrochloride):
Dissolve the purified free base in diethyl ether or ethanol.
Add 1.1 equivalents of HCl (in dioxane or ether).
Evaporate or filter the resulting precipitate.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Peaks Visible
Wrong detection wavelength.
Do NOT use 254 nm. Switch to 205 nm, CAD, or MS.
Broad/Tailing Peaks
Silanol interaction (Protonated amine).
Ensure pH is > 9.5 (High pH method) OR add 0.1% TFA (Low pH method).
High Background Noise
Impure solvents (Low UV absorbance).
Use "LC-MS Grade" solvents. Old ACN can polymerize and absorb at 205 nm.
Ghost Peaks
System contamination.
Run a blank gradient. Wash column with 100% MeOH.
References
PubChem. (2025).[5] Compound Summary: Cyclohexanemethylamine. National Library of Medicine. [Link]
Waters Corporation. (2023). Strategies for the Purification of Ionizable Compounds: pH Modifiers. Application Note. [Link]
Agilent Technologies. (2020). Purification of Basic Compounds using High pH Stable Columns. Agilent Application Note 5990-xxxx. [Link]
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine before handling.
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine as a scaffold in medicinal chemistry
Technical Application Note: Leveraging the (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Motif in Lead Optimization Executive Summary The (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine scaffold represents a tactical "hybrid" li...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Leveraging the (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Motif in Lead Optimization
Executive Summary
The (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine scaffold represents a tactical "hybrid" linker in medicinal chemistry. It bridges two distinct physicochemical domains: the lipophilic, space-filling cyclohexyl ring and the polar, metabolically robust oxan-4-yl (tetrahydropyran-4-yl, THP) ring.
This guide details the application of this secondary amine motif as a solution for Lipophilic Ligand Efficiency (LLE) optimization. By replacing a bis-cyclohexyl or bis-aromatic core with this hybrid scaffold, researchers can significantly lower cLogP and improve aqueous solubility while maintaining the steric demand required for receptor occupancy.
Medicinal Chemistry Rationale: The "Janus" Effect
In drug design, a common failure mode is "molecular obesity"—leads that are too lipophilic (cLogP > 5), resulting in poor solubility and high metabolic clearance.
This scaffold functions as a bioisostere tool.[1][2] The oxan-4-yl group is sterically nearly identical to a cyclohexyl group (both adopt a chair conformation), but the ether oxygen introduces a dipole and a hydrogen bond acceptor (HBA).
Feature
Cyclohexyl Ring
Oxan-4-yl (THP) Ring
Hybrid Scaffold Benefit
Sterics
Volumetric bulk (Chair)
Volumetric bulk (Chair)
Maintains receptor fit (Van der Waals).
Electronics
Lipophilic
Polar (Ether Oxygen)
Lowers cLogP by ~1.0–1.5 units.
Solvation
Hydrophobic
H-Bond Acceptor
Improves aqueous solubility.
Metabolism
Prone to CYP oxidation
Reduced CYP liability
Blocks metabolic "soft spots."
Structural Logic Diagram
The following diagram illustrates the decision logic for employing this scaffold in a hit-to-lead campaign.
Figure 1: Decision logic for transitioning from a lipophilic lead to the oxanyl-amine hybrid scaffold.
Synthetic Protocol: Reductive Amination
The most robust route to this scaffold is the reductive amination of the corresponding aldehyde and amine. This protocol describes the coupling of cyclohexanecarbaldehyde with (oxan-4-yl)methanamine .
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve (oxan-4-yl)methanamine (115 mg, 1.0 mmol) in anhydrous DCE (5 mL).
Add cyclohexanecarbaldehyde (112 mg, 1.0 mmol).
Add Acetic Acid (60 µL, 1.0 mmol).
Critical Step: Stir at room temperature (RT) for 30–60 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish before adding the reductant, minimizing alcohol byproducts.
Reduction:
Cool the mixture slightly to 0°C (ice bath) if working on a larger scale (>1g) to control exotherm; for 1 mmol, RT is acceptable.
Add Sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
Seal the vial and stir vigorously at RT for 12–16 hours.
Monitoring: Check reaction progress via LC-MS (ESI+). Look for the product mass [M+H]+ = 226.2.
Work-up:
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.
Extract with DCM (3 x 10 mL).
Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The secondary amine is basic.[3] Purify via Flash Column Chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1).
Alternative: If the product is an intermediate, it can often be used crude or purified as an HCl salt by treating the ethereal solution with 4N HCl in dioxane.
Synthetic Pathway Diagram
Figure 2: One-pot reductive amination workflow.
Application Case Study: GPCR Antagonist Optimization
Scenario: A project targeting a Chemokine Receptor (e.g., CCR5 or CXCR4) has identified a hit with a "dicyclohexyl" motif.
Hit Compound A: Contains a N,N-dicyclohexylmethyl amine.
Potency: 5 nM.
cLogP: 5.8 (High risk).
Solubility: < 1 µM (Poor).
Optimization Strategy:
Replace one cyclohexylmethyl arm with the (oxan-4-yl)methyl arm using the protocol above.
Potency: 8 nM (Maintained - The THP ring mimics the cyclohexyl shape in the hydrophobic pocket).
cLogP: 4.2 (Improved - The ether oxygen reduces lipophilicity).
Solubility: 50 µM (Significant improvement due to H-bond accepting capability of the ether).
Mechanism of Action:
The oxanyl oxygen does not typically interact with the hydrophobic pocket residues (e.g., Phenylalanine, Leucine) but interacts with bulk solvent water at the pocket entrance, lowering the desolvation energy penalty.
Characterization & QC Criteria
To validate the scaffold before library derivatization, ensure the following metrics are met:
Vertex Pharmaceuticals. "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor." Journal of Medicinal Chemistry, 2011. (Demonstrates the bioisosteric replacement of cyclohexyl with tetrahydropyran to improve PK).
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Review of THP as a lipophilicity-lowering isostere).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol for STAB reduction).
Sygnature Discovery. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017.[4][5][6] (Detailed chemistry of THP-amine building blocks).
Using (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine in high-throughput screening
An Application Note and Protocol for the High-Throughput Screening of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine and Structurally Related Novel Chemical Entities Introduction: A Framework for Discovery The quest for nove...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the High-Throughput Screening of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine and Structurally Related Novel Chemical Entities
Introduction: A Framework for Discovery
The quest for novel therapeutic agents is a cornerstone of modern drug discovery, with high-throughput screening (HTS) serving as a critical engine for identifying promising lead compounds.[1][2] This document provides a comprehensive guide for the integration of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, a novel secondary amine bearing both cyclohexyl and tetrahydropyran moieties, into a high-throughput screening campaign. Due to the novelty of this specific chemical entity, this application note will establish a robust, scientifically-grounded framework for evaluating its potential biological activity against common drug target classes. The structural motifs present—a secondary amine, which can act as a hydrogen bond donor and acceptor, and two distinct alicyclic ring systems—suggest potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for the proposed experimental workflows.
Part 1: Pre-Screening Compound Management: The Foundation of Reliable Data
Before embarking on a large-scale screening campaign, meticulous characterization and preparation of the test compound are paramount to ensure data integrity and reproducibility. This initial phase prevents the costly pursuit of false positives arising from compound-related artifacts.
Quality Control and Solubility Assessment
The first step is to verify the identity and purity of the (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine sample. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose. A purity of >95% is typically required for HTS campaigns.[3]
Concurrently, the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries, must be determined. Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration measurements and potential for false-positive or false-negative results.
Table 1: Compound Pre-Screening Checklist
Parameter
Method
Acceptance Criteria
Rationale
Identity Confirmation
¹H NMR, ¹³C NMR, LC-MS
Match to expected structure
Ensures the correct compound is being tested.
Purity Assessment
HPLC-UV/MS
>95%
Minimizes interference from impurities.
Solubility in DMSO
Visual inspection, nephelometry
Clear solution at 10 mM
Ensures accurate dosing in assays.
Stock Solution Stability
HPLC-UV/MS after freeze-thaw cycles
<5% degradation
Confirms compound integrity during storage and handling.
Preparation of Master Stock and Assay-Ready Plates
Once the quality and solubility are confirmed, a concentrated master stock of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is prepared in 100% DMSO, typically at a concentration of 10 mM. This master stock is then used to create "assay-ready" plates. These are microtiter plates (usually 384- or 1536-well format) containing small volumes of the compound at various concentrations, ready for the addition of assay reagents.[2] Automation and robotics are heavily utilized in this process to ensure accuracy and minimize variability.[1]
Caption: Workflow for compound preparation prior to HTS.
Part 2: High-Throughput Screening Strategies
The chemical structure of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine provides clues to its potential biological targets. This section outlines screening strategies for three major drug target classes: GPCRs, ion channels, and enzymes.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of currently marketed drugs.[4][5] The secondary amine in our compound of interest could participate in key interactions within the ligand-binding pockets of many GPCRs.
This assay is a common method for screening compounds that modulate the activity of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[5][6]
Objective: To identify if (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine acts as an agonist or antagonist of a specific Gq-coupled GPCR.
Materials:
HEK293 cells stably expressing the target Gq-coupled GPCR.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
384-well black, clear-bottom microplates.
Known agonist and antagonist for the target GPCR (for positive controls).
Procedure:
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: The next day, remove the cell culture medium and add the Fluo-4 AM dye-loading solution containing probenecid. Incubate for 1 hour at 37°C.
Compound Addition: Using an automated liquid handler, add (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine from the assay-ready plate to the cell plate. For antagonist screening, pre-incubate the cells with the compound for 15-30 minutes before adding the known agonist.
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
Agonist Mode: Measure the fluorescence signal immediately after compound addition for 2-3 minutes to detect a rapid increase in intracellular calcium.
Antagonist Mode: After pre-incubation with the test compound, add a known agonist at its EC₈₀ concentration and measure the fluorescence signal. An antagonist will inhibit the agonist-induced calcium increase.
Data Analysis: The change in fluorescence intensity over time is used to determine the compound's activity.
Caption: Workflow for a GPCR calcium mobilization assay.
Ion Channels
Ion channels are crucial for a multitude of physiological processes, and their modulation is a key strategy for treating diseases of the nervous, cardiovascular, and other systems.[7][8] The lipophilic nature of the cyclohexyl group and the potential for the amine to become protonated suggest that (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine could interact with ion channel pores or gating mechanisms.
This fluorescence-based assay is a high-throughput method to identify modulators of potassium channels. It uses thallium (Tl⁺) as a surrogate for potassium (K⁺) and a Tl⁺-sensitive fluorescent dye.[8]
Objective: To determine if the test compound can inhibit or activate a specific potassium channel.
Materials:
CHO or HEK293 cells stably expressing the target potassium channel.
Assay buffer and stimulus buffer (containing a high concentration of Tl⁺).
Thallium-sensitive dye (e.g., FluxOR™).
384-well black, clear-bottom microplates.
Known channel blocker and opener (for controls).
Procedure:
Cell Plating: Plate cells in 384-well plates and incubate overnight.
Dye Loading: Remove the culture medium and load the cells with the Tl⁺-sensitive dye.
Compound Addition: Add the test compound to the wells and incubate for a specified time.
Thallium Addition and Signal Detection: Place the plate in a fluorescence plate reader. Add the Tl⁺-containing stimulus buffer and immediately measure the fluorescence increase as Tl⁺ enters the cells through the open channels.
Data Analysis: Inhibitors will show a reduced rate of fluorescence increase compared to untreated wells, while activators will show an increased rate.
Enzymes
Enzymes are another major class of drug targets.[9][10] The structure of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine does not immediately suggest a specific enzyme class it might inhibit, making a broad screening approach valuable.
This protocol describes a generic "mix-and-read" assay for an enzyme that produces a fluorescent product from a non-fluorescent substrate.
Objective: To identify if the test compound inhibits the activity of a target enzyme.
Materials:
Purified target enzyme.
Fluorogenic substrate for the enzyme.
Assay buffer optimized for enzyme activity.
384-well low-volume black microplates.
Known inhibitor for the enzyme (positive control).
Procedure:
Compound Dispensing: Add the test compound in DMSO and the assay buffer to the microplate wells.
Enzyme Addition: Add the enzyme to the wells and pre-incubate with the compound for 10-15 minutes at room temperature. This allows the compound to bind to the enzyme before the substrate is introduced.
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
Signal Detection: Incubate the plate for a set period (e.g., 60 minutes) at the optimal temperature for the enzyme. Measure the fluorescence intensity using a plate reader.
Data Analysis: A decrease in fluorescence signal relative to the DMSO control wells indicates enzyme inhibition.
Part 3: Data Analysis and Hit Validation
The raw data from a primary HTS campaign requires rigorous statistical analysis to confidently identify "hits"—compounds that exhibit the desired biological activity.[11][12]
Primary Data Analysis and Hit Identification
Normalization: Raw data from each plate is normalized to account for plate-to-plate variation. A common method is to define the average signal of the negative control (DMSO) wells as 0% activity and the average signal of the positive control wells as 100% activity.[11]
Hit Selection: A statistical parameter, often the Z-score, is calculated for each compound. The Z-score indicates how many standard deviations a compound's activity is from the mean of the sample population. A common threshold for hit selection is a Z-score of ≤ -3 for inhibitors or ≥ +3 for activators.[11]
A measure of assay quality. A Z'-factor > 0.5 indicates an excellent assay.
Hit Confirmation and Potency Determination
Compounds identified as hits in the primary screen must be re-tested to confirm their activity and rule out false positives.[3]
Confirmation Screen: Hits are re-tested under the same assay conditions as the primary screen.
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency. The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Caption: A typical workflow for hit validation and progression.
Secondary and Orthogonal Assays
Confirmed, potent hits should be evaluated in secondary assays to further investigate their mechanism of action and rule out non-specific activity or assay interference. For example, if a compound is a hit in a fluorescence-based assay, it should be tested in a label-free or alternative technology assay to ensure it is not simply an optical artifact (e.g., auto-fluorescent or a quencher).[7]
Conclusion
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, by virtue of its distinct structural features, represents a promising scaffold for exploration in drug discovery. This document provides a detailed, adaptable framework for its initial characterization and subsequent high-throughput screening against major drug target classes. By following these rigorous, step-by-step protocols—from initial compound quality control to robust data analysis and hit validation—researchers can efficiently and accurately assess the biological potential of this and other novel chemical entities, paving the way for the development of the next generation of therapeutics.
References
Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]
Charles River Laboratories. Ion Channel Assays. Charles River. [Link]
ION Biosciences. High-Throughput Screening in Drug Discovery. ION Biosciences. [Link]
BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]
Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and drug development technologies, 2(5), 543–552. [Link]
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
Velve-Casquillas, G., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(11), 1349-1355. [Link]
An, F. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Analysis, 1(1). [Link]
Velve-Casquillas, G., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. ResearchGate. [Link]
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. [Link]
Nim, S., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega, 9(48), 55898-55906. [Link]
Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. [Link]
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. [Link]
Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert opinion on drug discovery, 13(3), 291-303. [Link]
Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation. Longdom Publishing. [Link]
Auld, D. S., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International journal of molecular sciences, 18(12), 2609. [Link]
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
Malo, N., et al. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature chemical biology, 3(8), 438-441. [Link]
Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
Apix-Drive. (2024, September 21). HTS Data Integration. Apix-Drive. [Link]
Protocol for biological assays involving (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Application Note: Preclinical Characterization of the (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Scaffold Executive Summary & Scientific Rationale The compound (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (also referred to...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical Characterization of the (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Scaffold
Executive Summary & Scientific Rationale
The compound (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (also referred to as N-(cyclohexylmethyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine) represents a classic lipophilic secondary amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structure features two distinct pharmacophores: a hydrophobic cyclohexyl ring and a polar, hydrogen-bond-accepting tetrahydropyran (oxan-4-yl) ring, linked by a flexible methylene-amine spacer.[1]
This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently serving as a core building block for:
Sigma-1 Receptor Ligands: The combination of a basic amine and flanking lipophilic/polar domains is characteristic of high-affinity Sigma-1 modulators.[1]
Chemokine Receptor Antagonists (e.g., CCR2/CCR5): Secondary amines of this size often act as "anchors" in the orthosteric binding pocket.[1]
Ion Channel Blockers: The physicochemical properties (pKa ~9-10, LogD ~2.[1]0) predispose this scaffold to interact with voltage-gated ion channels (e.g., Cav, Nav) and the hERG potassium channel.[1]
This Application Note provides a rigorous, standardized protocol for the biological evaluation of this scaffold. Unlike a protocol for a single established drug, this guide is designed for hit-to-lead profiling , focusing on three critical pillars: Metabolic Stability (to assess N-dealkylation vulnerability), Safety Pharmacology (hERG liability), and Functional Screening (Calcium Flux).[1]
Compound Management & Physicochemical Handling
Before initiating biological assays, the physicochemical behavior of the secondary amine must be managed to prevent experimental artifacts such as precipitation or non-specific binding.[1]
Fragment-sized; high ligand efficiency potential.[1]
pKa (Basic Amine)
~9.8 – 10.5
Highly ionized (cationic) at physiological pH (7.4).[1]
LogP / LogD
~2.2 / ~1.5
Moderate lipophilicity; risk of non-specific binding to plasticware.[1]
Solubility
High in DMSO; Moderate in Water
Critical: Prepare 10 mM DMSO stock; dilute into aqueous buffer immediately before use.[1]
Handling Protocol:
Stock Preparation: Dissolve 2.11 mg of powder in 1 mL of anhydrous DMSO to generate a 10 mM Master Stock . Vortex for 60 seconds.[1]
Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Assay Buffer: For all cellular assays, the final DMSO concentration must not exceed 0.1% (v/v) to avoid solvent toxicity.[1]
Primary Assay: Microsomal Metabolic Stability
Rationale: Secondary amines are prone to oxidative N-dealkylation by Cytochrome P450 enzymes (CYPs).[1] This assay quantifies the intrinsic clearance (
) of the scaffold, identifying if the "linker" region is a metabolic hotspot.[1]
Workflow Diagram (Graphviz):
Caption: Workflow for Microsomal Stability Assay to determine intrinsic clearance.
Rationale: The pharmacophore (lipophilic group + basic amine + linker) is a structural alert for hERG potassium channel blockade , which can lead to QT prolongation and cardiotoxicity.[1] This is a mandatory safety screen for this chemical class.
Rationale: To probe for functional activity against GPCRs (e.g., Muscarinic M1/M3) or Ion Channels, a calcium flux assay is the most versatile "broad-spectrum" screen.[1]
Workflow Diagram (Graphviz):
Caption: FLIPR Calcium Flux workflow for Agonist/Antagonist screening.
Detailed Protocol:
Cell Culture: Seed CHO-K1 or HEK-293 cells (expressing target of interest, e.g., M1 Muscarinic) in black-wall, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.
Dye Loading: Aspirate media and add Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).[1] Incubate 45 min at 37°C.
Compound Addition (Antagonist Mode):
Add (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (10 µM final) to cells.[1]
Incubate 10 min to allow receptor equilibration.[1]
Stimulation: Inject EC₈₀ concentration of a standard agonist (e.g., Acetylcholine for Muscarinic receptors).[1]
Measurement: Monitor fluorescence intensity (RFU) on a FLIPR Tetra or Hamamatsu FDSS system.
Analysis: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls.
References
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469.[1] Link[1]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[1] Link[1]
Experimental design for studying (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine in vitro
Application Note: In Vitro Profiling & Characterization of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Abstract This guide details the experimental design for the in vitro characterization of (Cyclohexylmethyl)[(oxan-4-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Profiling & Characterization of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Abstract
This guide details the experimental design for the in vitro characterization of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (hereafter referred to as CMA-Ox ).[1][2][3] As a secondary amine featuring both a lipophilic cyclohexyl ring and a polar tetrahydropyran (oxan-4-yl) isostere, CMA-Ox represents a classic "privileged scaffold" in medicinal chemistry, often utilized to modulate physicochemical properties (LogD, pKa) and target engagement in CNS and peripheral drug discovery.[2][3] This protocol focuses on establishing its physicochemical profile, metabolic stability, and safety pharmacology (hERG/phospholipidosis) to validate its utility as a lead fragment or chemical probe.[2]
Part 1: Compound Handling & Physicochemical Profiling
Stock Solution (10 mM): Dissolve the hydrochloride salt in DMSO or Milli-Q Water .[1][2] If using the free base (oil), dissolve in DMSO .[2]
Note: The free base is prone to carbonate formation upon exposure to air (CO
absorption).[1] Store under nitrogen/argon at -20°C.
Working Solutions: Dilute stock into assay buffer (PBS, pH 7.4) immediately prior to use.[1] Ensure final DMSO concentration is <0.5% to avoid solvent effects in cell-based assays.[1][2][3]
pKa & LogD Determination
Rationale: The basicity of the secondary amine drives solubility and lysosomal trapping.[1][2] The tetrahydropyran ring lowers LogP compared to a bis-cyclohexyl analog.[1][2][3]
Protocol: Potentiometric Titration (Sirius T3 or equivalent)
Sample Prep: Prepare 10 mM CMA-Ox in 0.15 M KCl (ionic strength adjustor).
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
LogD Measurement: Perform titration in the presence of 1-octanol.
Data Analysis: Calculate pKa and LogD
.
Expected Profile:
Parameter
Expected Value
Biological Implication
pKa (amine)
10.2 – 10.8
Highly ionized (>99.9%) at physiological pH (7.4).[1][2][3]
| ~0.5 – 1.0 | Lower effective lipophilicity due to ionization; good solubility.[1][2] |
Part 2: In Vitro ADME (Metabolic Stability & Permeability)
Microsomal Stability Assay (Phase I Metabolism)
Rationale: Secondary amines are susceptible to N-dealkylation and oxidative deamination by Cytochrome P450 enzymes (CYP2D6, CYP3A4) and Monoamine Oxidases (MAO-A/B).[1][2]
Experimental Workflow:
Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]
Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl
Rationale: Secondary amines with lipophilic tails are structurally similar to known hERG blockers (e.g., Terfenadine), posing a risk of QT prolongation.[1][2]
Protocol: Automated Patch Clamp (e.g., QPatch or Patchliner) [1][2]
Cell Line: CHO cells stably expressing hERG (Kv11.[1][2]1) channels.[1]
Figure 2: Hierarchical screening workflow for identifying biological targets of CMA-Ox.
References
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][3] Link
Waring, M. J. (2010).[1][2] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[2] Link
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[2] hERG potassium channels and cardiac arrhythmia.[1][3] Nature, 440, 463–469.[2] Link[2]
Plowright, A. T., et al. (2011).[1][2] Hypothesis driven drug design: improving quality and effectiveness of the design-make-test-analyse cycle.[1][2][3] Drug Discovery Today, 17(1-2), 56-62.[1][2][3] Link
Halliwell, R. F., et al. (2013).[1][2] A high-content screening assay for the identification of drugs inducing phospholipidosis.[1][2][3] Toxicology in Vitro, 27(6), 1753-1760.[2] Link
Application Note: In Vivo Evaluation of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
This Application Note is designed for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specific secondary amine scaffold structurally characteristic of Sigma-1 receptor ligands , T-type calcium channel blockers , or monoam...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specific secondary amine scaffold structurally characteristic of Sigma-1 receptor ligands , T-type calcium channel blockers , or monoamine modulators . Given its physicochemical profile (lipophilic, basic amine), this guide focuses on its preclinical evaluation as a CNS-penetrant New Chemical Entity (NCE).
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (hereafter CMPD-A ) represents a privileged structural motif found in neuroactive agents. Its core features—a hydrophobic cyclohexyl ring and a polarizable tetrahydropyran (oxan) ring linked by a flexible amine spacer—suggest high affinity for Sigma-1 receptors (
R) or Voltage-Gated Ion Channels (VGICs) .
This guide provides a rigorous framework for evaluating CMPD-A in rodent models, addressing the critical challenges of solubility , blood-brain barrier (BBB) permeability , and target validation .
High lipophilicity; extensive tissue distribution ().
Solubility
Low (Free Base) / High (Salt)
Requires acidification or cyclodextrin for IV dosing.
Formulation Strategy
Challenge: As a secondary amine, the free base of CMPD-A is likely an oil or low-melting solid with poor aqueous solubility.
Solution: Convert to the Hydrochloride (HCl) or Tartrate salt in situ, or use a solubilizing excipient.
Protocol A: In Situ Salt Formation (Standard IV/PO Vehicle)
Objective: Create a clear, stable solution at 1–10 mg/mL.
Weighing: Accurately weigh the CMPD-A free base.
Acidification: Add 1.05 molar equivalents of 0.1 N HCl . Vortex until dissolved.
Buffering: Dilute with PBS (pH 7.4) or 0.9% Saline . Check pH; ensure pH > 4.5 to prevent injection site irritation.
Filtration: Pass through a 0.22 µm PVDF filter (low protein binding).
Potential GABA antagonism or Na+ channel toxicity.
Efficacy Model: Neuropathic Pain (CCI Model)
Given the structural similarity to ion channel blockers and Sigma-1 ligands, the Chronic Constriction Injury (CCI) model of neuropathic pain is the primary validation screen.
Mechanism of Action Hypothesis
CMPD-A is hypothesized to modulate Sigma-1 receptors , which chaperone voltage-gated ion channels (Nav1.7, Cav2.2) to the plasma membrane. Antagonism or modulation reduces neuronal hyperexcitability.
Diagram: Sigma-1 Modulation Pathway
Caption: Proposed mechanism where CMPD-A modulates Sigma-1 receptor chaperone activity, reducing the surface expression of excitability-related ion channels.
Surgical Protocol (CCI)
Anesthesia: Isoflurane (2-3%).
Surgery: Expose the sciatic nerve at the mid-thigh level.
Ligation: Place 4 loose ligatures (chromic gut 4-0) around the nerve with 1mm spacing.
Recovery: Allow 7–14 days for mechanical allodynia to develop.
Testing Protocol (Von Frey)
Baseline: Measure paw withdrawal threshold (PWT) using Von Frey filaments (up-down method) on Day 7 post-surgery.
Treatment: Administer CMPD-A (10, 30 mg/kg PO) or Gabapentin (100 mg/kg, Positive Control).
Measurement: Assess PWT at 1, 3, and 6 hours post-dose.
Data Analysis: Calculate % Maximum Possible Effect (%MPE).
Data Presentation & Interpretation
Summary of Expected Results
Assay
Parameter
Target Outcome
Solubility
Kinetic Solubility (pH 7.4)
> 50 µM (with co-solvent)
Microsomal Stability
(Human/Rat)
> 30 min (Moderate clearance)
PK (Rat)
Oral Bioavailability ()
> 30%
PK (Rat)
Brain/Plasma Ratio ()
> 0.5 (Ideally > 1.0)
Efficacy (CCI)
Reversal of Allodynia
Significant increase in PWT (p<0.05) vs. Vehicle
Troubleshooting Guide
Issue: Low brain exposure (
).
Cause: P-gp efflux substrate.
Fix: Co-administer with P-gp inhibitor (e.g., Elacridar) in pilot to confirm, then structurally modify (e.g., N-methylation or fluorination) to reduce H-bond donor count.
Issue: Rapid clearance (
min).
Cause: N-dealkylation at the secondary amine.
Fix: Deuteration of the alpha-carbon or steric protection (e.g., alpha-methyl group).
References
Review of Sigma-1 Receptor Ligands
Title: Sigma-1 Receptor Antagonists: A New Class of Neurop
Optimizing the synthesis yield of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Welcome to the Technical Support Center for the synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine . This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine .
This portal is designed for drug development professionals and synthetic chemists looking to optimize the yield of this specific secondary amine. The molecule consists of two bulky, aliphatic ring systems (a cyclohexane ring and a tetrahydropyran/oxane ring) connected via a secondary amine linkage. Due to the steric bulk and the aliphatic nature of the precursors, standard amination protocols often suffer from overalkylation, incomplete conversion, or undesired reduction of the starting materials.
Below, you will find a self-validating experimental workflow, mechanistic troubleshooting guides, and quantitative data to ensure high-yield synthesis.
Mechanistic Pathway & Workflow
The most scalable and atom-economical route to synthesize (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is the Direct Reductive Amination of cyclohexanecarboxaldehyde with (oxan-4-yl)methanamine (also known as tetrahydropyran-4-ylmethanamine).
Fig 1: Mechanistic pathway of reductive amination highlighting the target and primary side reaction.
Self-Validating Experimental Protocol
To avoid the pitfalls of aliphatic reductive amination, we utilize Sodium triacetoxyborohydride (
). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, reducing its nucleophilicity so that it selectively attacks the highly electrophilic iminium ion rather than the starting aldehyde[1].
Step-by-Step Methodology:
Preparation & Imine Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 eq, 10 mmol) and (oxan-4-yl)methanamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Causality: DCE is preferred over THF because the polarizability of the chlorinated solvent accelerates the formation of the iminium ion and enhances the solubility of the borohydride species[1].
Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Stir at room temperature for 30 minutes.
Reduction: Add
(1.4 eq, 14 mmol) portion-wise over 10 minutes to control any mild exotherm.
In-Process Validation (TLC): Stir the reaction at room temperature for 2–4 hours. Spot the mixture on a silica TLC plate against the starting aldehyde.
Visual Cue: The aldehyde (UV inactive) will stain bright yellow/orange with 2,4-DNP. The reaction is complete when this spot disappears and is replaced by a baseline-shifted, ninhydrin-active spot (the secondary amine).
Quenching & Workup: Cool the flask to 0 °C and slowly add saturated aqueous
.
Visual Cue: Vigorous effervescence (
gas) will occur as the acetic acid and residual hydride are neutralized. The system self-validates the quench: once bubbling completely ceases, it is safe to proceed.
Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1%
) to yield the pure (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine.
Troubleshooting Guides & FAQs
When yields drop below expected thresholds (>85%), use the following diagnostic logic to identify the chemical bottleneck.
Fig 2: Diagnostic logic tree for troubleshooting low yields in reductive amination.
Q1: Why am I seeing significant amounts of the tertiary amine (overalkylation) instead of the desired secondary amine?A: Secondary amines are often more nucleophilic than primary amines. Once your target (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine forms, it can react with unconsumed cyclohexanecarboxaldehyde to form a tertiary amine.
Fix: Ensure the primary amine is in slight excess (1.05 to 1.1 eq). If the problem persists, switch to a stepwise reductive amination : mix the aldehyde and amine in methanol to pre-form the imine completely before adding the reducing agent[1].
Q2: The reaction stalls, and I recover unreacted starting materials. How can I drive it to completion?A: The formation of the iminium ion is the rate-limiting step and is highly pH-dependent. If the environment is too basic, the hemiaminal will not dehydrate.
Fix: Ensure you are adding 1.0 equivalent of glacial acetic acid. The ideal pH for this reaction is between 4 and 5. Alternatively, molecular sieves (3Å) can be added to drive the dehydration step by sequestering water.
Q3: My LC-MS shows a massive peak for cyclohexylmethanol. What went wrong?A: You likely used a reducing agent that is too nucleophilic, such as Sodium Borohydride (
), which directly reduced your starting aldehyde before the imine could form.
Fix: Strictly use . It is sterically hindered and electron-deficient, making it chemoselective for the iminium ion over the carbonyl group[1].
Q4: Reductive amination is failing entirely due to scale-up constraints. Is there an alternative route?A: Yes. You can utilize an Amide Reduction Route . React cyclohexanecarbonyl chloride with (oxan-4-yl)methanamine in the presence of a base (e.g.,
) to form the corresponding amide. This amide can then be reduced to the target amine using Lithium Aluminum Hydride ()[2].
Cautionary Note: acts by donating a hydride to the amide carbonyl, forming a tetrahedral intermediate. The oxygen is coordinated by the aluminum, turning it into a leaving group, which collapses into an iminium ion that is subsequently reduced[2]. This requires a highly specific Fieser workup ( mL water, mL 15% NaOH, mL water) to prevent the formation of unfilterable aluminum emulsion gels.
Quantitative Data Summary
Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the chemoselectivity and operational parameters of common hydrides used in this workflow.
Reducing Agent
Chemoselectivity (Iminium vs Aldehyde)
Dialkylation Risk
Toxicity / Byproduct Profile
Recommended Use Case for this Target
Excellent
Low
Low (Yields inert acetic acid)
Primary Choice: Direct reductive amination in DCE[1].
Good
Moderate
High (Risk of HCN gas at low pH)
Alternative if substrate is highly acid-sensitive[3].
Poor
High
Low
Stepwise reductive amination only (pre-formed imines)[1].
1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
2.[3] Abdel-Magid, A. F., & Maryanoff, C. A. (1996). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis (ACS Symposium Series), 641, 201-216. URL: [Link]
3.[2] OrgoSolver. "Amide Reactions: Reduction of Amides to Amines using LiAlH4." URL: [Link]
Technical Support Center: Purification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-tested insights to overcome common challenges encountered during the purification of this secondary amine.
Introduction to Purification Challenges
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a secondary amine that, like many amines, can present unique purification challenges. Its polarity, basicity, and potential for hydrogen bonding can lead to issues such as peak tailing in chromatography, difficulty in crystallization, and co-purification with structurally similar impurities. This guide will walk you through a logical approach to troubleshooting these issues, from initial characterization of the crude product to the selection and optimization of the most appropriate purification strategy.
A common synthetic route to (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is the reductive amination of cyclohexanecarboxaldehyde with (oxan-4-yl)methanamine. This reaction, while generally efficient, can result in a crude product containing a variety of impurities that must be removed to obtain the desired high-purity compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine?
A1: The impurity profile will largely depend on the synthetic route and reaction conditions. For a reductive amination synthesis, common impurities include:
Unreacted Starting Materials: Cyclohexanecarboxaldehyde and (oxan-4-yl)methanamine.
Over-alkylation Products: Formation of a tertiary amine by reaction of the product with another molecule of cyclohexanecarboxaldehyde and subsequent reduction.
Reductant Byproducts: Residual borohydride salts or other byproducts from the reducing agent used.
Solvent Residues: Residual solvents from the reaction and workup.
Side-Reaction Products: Aldol condensation products of the starting aldehyde or other unforeseen side reactions.
Q2: My amine is an oil and won't crystallize. How can I purify it?
A2: If your amine is a non-crystalline oil, you have several options:
Salt Formation: Convert the free base to a salt, such as a hydrochloride or acetate salt. Salts often have higher melting points and a greater propensity to crystallize.
Chromatography: Flash column chromatography is a powerful technique for separating non-volatile oils based on polarity.
Vacuum Distillation: If your amine is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for removing non-volatile or less volatile impurities.
Q3: I'm seeing significant peak tailing during silica gel chromatography of my amine. What can I do to improve the peak shape?
A3: Peak tailing of amines on silica gel is a common problem due to the acidic nature of the silica, which can lead to strong, non-ideal interactions with the basic amine. To mitigate this:
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonium hydroxide, into your mobile phase. This will "neutralize" the acidic sites on the silica gel and improve peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel, such as an amine-functionalized silica.[1]
Reversed-Phase Chromatography: If your amine is sufficiently polar, reversed-phase chromatography on a C18 column can be a good alternative to normal-phase chromatography.
Q4: How can I remove unreacted primary amine starting material from my secondary amine product?
A4: A classic and effective method is to use a resin-based scavenger. For example, an isocyanate resin will react with the primary amine to form a urea-bound resin, which can then be easily filtered off. The desired secondary amine will not react and will remain in solution.
Troubleshooting Guides
Problem 1: Low Purity After Initial Workup
Your initial workup (e.g., liquid-liquid extraction) has failed to provide a product of sufficient purity for downstream applications.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Detailed Steps & Explanations:
Characterize Impurities: Before attempting a large-scale purification, it is crucial to understand the nature of the impurities. Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major contaminants.
Acid-Base Extraction: If your impurities have significantly different acid/base properties from your desired secondary amine, a carefully planned acid-base extraction can be a highly effective and scalable purification step.
Principle: By adjusting the pH of an aqueous phase, you can selectively move acidic or basic compounds between an organic and an aqueous layer.
Protocol:
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate your secondary amine and any more basic impurities, pulling them into the aqueous layer.
Separate the layers. The organic layer will now contain neutral and acidic impurities.
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine and cause it to separate out.
Extract the amine back into an organic solvent.
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
Column Chromatography: If acid-base extraction is not effective due to similar pKa values of the components, column chromatography is the next logical step.
Crystallization/Salt Formation: If your product is a solid or can be converted to a crystalline salt, this can be a very efficient final purification step to remove small amounts of closely related impurities.
Problem 2: Difficulty with Column Chromatography
You are experiencing issues such as poor separation, product decomposition, or low recovery during flash column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting logic for column chromatography.
Detailed Steps & Explanations:
Poor Separation:
Optimize Mobile Phase: Use TLC to screen a variety of solvent systems with different polarities and selectivities. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of methanol for highly polar compounds.
Change Stationary Phase: If optimizing the mobile phase on silica gel does not provide adequate separation, consider switching to a different stationary phase. Alumina can offer different selectivity for amines. For very polar amines, reversed-phase chromatography on C18-functionalized silica may be a better option.
Peak Tailing: As discussed in the FAQs, adding a basic modifier to the mobile phase or using a less acidic stationary phase is the most effective solution.
Low Recovery: If you are experiencing low product recovery, your amine may be irreversibly adsorbing to the silica gel. This can sometimes be mitigated by using a less acidic stationary phase or by deactivating the silica gel by pre-treating it with a solution containing a basic modifier before loading your sample.
Problem 3: Product is a High-Boiling Oil
Your purified amine is a high-boiling oil, making removal of high-boiling solvents difficult and rendering crystallization challenging.
Troubleshooting Workflow:
Caption: Purification strategies for high-boiling oils.
Detailed Steps & Explanations:
Vacuum Distillation: For thermally stable compounds, vacuum distillation is an excellent method for removing non-volatile impurities. It is crucial to know the approximate boiling point of your compound at a given pressure to set up the distillation apparatus correctly.
Kugelrohr Distillation: For smaller quantities of high-boiling oils, a Kugelrohr apparatus can be very effective. It minimizes the path length for the distillate, which can improve recovery for viscous or very high-boiling compounds.
Salt Formation and Crystallization: This is often the most practical solution for purifying high-boiling amine oils on a laboratory scale.
Protocol for Hydrochloride Salt Formation:
Dissolve the crude amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring. Monitor the pH with moist litmus paper.
The hydrochloride salt will often precipitate as a solid. The solid can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether).
For challenging separations, particularly for removing tertiary amine impurities from a secondary amine, the formation of a carbamate salt with carbon dioxide can be a highly selective purification method.[2]
Principle: Primary and secondary amines react reversibly with carbon dioxide to form solid ammonium carbamate salts, while tertiary amines do not. This difference in reactivity can be exploited for selective crystallization.
Workflow:
Caption: Workflow for purification via carbamate crystallization.
Experimental Protocol:
Dissolution: Dissolve the crude amine mixture in a non-polar solvent in which the carbamate salt is expected to be insoluble (e.g., hexanes, toluene).
Carbamate Formation: Bubble dry carbon dioxide gas through the solution. The secondary amine will react to form its carbamate salt, which should precipitate out of the non-polar solvent.
Isolation: Collect the precipitated solid by filtration.
Washing: Wash the solid with a small amount of the cold non-polar solvent to remove any entrained impurities.
Liberation of Free Amine: The carbamate salt can be converted back to the free amine by gentle heating, which drives off the carbon dioxide. This can be done under vacuum to facilitate the removal of CO2.
Data Summary
Purification Method
Applicability
Advantages
Disadvantages
Acid-Base Extraction
Separation of compounds with different pKa values.
Scalable, cost-effective, good for initial cleanup.
Not effective for compounds with similar pKa values.
Column Chromatography
Separation of compounds with different polarities.
High resolution, applicable to a wide range of compounds.
Can be time-consuming, potential for product loss on the column.
Crystallization (as free base or salt)
For solid compounds or those that form crystalline salts.
Can provide very high purity, good for final polishing step.
Not all compounds crystallize easily.
Vacuum Distillation
For thermally stable, volatile compounds.
Good for removing non-volatile or very high-boiling impurities.
Requires specialized equipment, not suitable for thermally sensitive compounds.
Carbamate Crystallization
Selective separation of primary and secondary amines from tertiary amines.
Highly selective, avoids chromatography.
Requires handling of gases, may not be suitable for all amines.
References
U.S. Patent US3864402A, "Purification of secondary alkyl amines," accessed March 7, 2026, .
Biotage, "Organic Amine Flash Purification Using A Novel Stationary Phase," accessed March 7, 2026, [Link].
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Executive Summary
This guide addresses solubility challenges associated with (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (MW: ~211.35 g/mol ; Formula: C₁₃H₂₅NO).
This molecule is a lipophilic secondary amine . At physiological pH (7.4), it exists predominantly as a cation (protonated). However, the presence of the hydrophobic cyclohexyl ring and the bulky tetrahydropyran (oxan-4-yl) group creates a "grease ball" effect, leading to aggregation, precipitation in high-salt buffers (PBS/TBS), and significant non-specific binding to plastics.
The following protocols prioritize kinetic solubility for biological assays, ensuring the compound remains in solution during the critical window of your experiment.
Module 1: Physicochemical Profiling (The "Why")
Q: Why does this compound precipitate in PBS even though it should be ionized?
A: This is a classic case of the "Lipophilic Cation Paradox."
While the secondary amine (pKa ~10.5) is protonated and charged at pH 7.4, the hydration shell around the charge is insufficient to overcome the hydrophobic drive of the cyclohexyl and oxanyl rings.
The Mechanism: In high-salt buffers like PBS, the counter-ions (Cl⁻, PO₄³⁻) shield the positive charge on the nitrogen. This reduces electrostatic repulsion between molecules, allowing van der Waals forces to drive the hydrophobic tails (cyclohexyl groups) together, causing precipitation.
The Trap: Users often assume that because it dissolves in DMSO (Stock) and is a base (Ionized), it will be soluble. It is not. It is a colloidal aggregator .
Visual Analysis: The Solubility Equilibrium
Module 2: Stock Solution Management
Q: My DMSO stock looks cloudy after freeze-thaw. Is it ruined?
A: Likely not ruined, but hygroscopic water uptake has caused the free base to crash out. DMSO is hygroscopic; it absorbs water from the air. If the water content in DMSO exceeds 1-2%, hydrophobic amines will precipitate inside the "stock" vial.
Protocol: Rescuing the Stock
Sonicate: Sonicate the vial for 10 minutes at 40°C.
Acidify (Optional): If the compound is the free base, add 1 equivalent of anhydrous HCl (in dioxane or ether) to the DMSO stock to convert it to the salt form in situ.
Storage: Store in single-use aliquots at -20°C. Use vials with tight-sealing O-rings, not just snap-caps.
Solvent Compatibility Table
Solvent
Solubility Rating
Notes
DMSO
High (>50 mM)
Standard stock solvent. Hygroscopic.
Ethanol
High (>50 mM)
Good alternative, but evaporates fast.
Water (pH 7)
Poor (<0.1 mM)
Do not use for stock preparation.
0.1M HCl
Moderate (1-10 mM)
Good for intermediate dilutions.
Module 3: Assay Buffer Optimization (The "How")
Q: How do I keep it in solution during my cell assay?
A: You must use a carrier system . Simple dilution into PBS is insufficient. The gold standard for this class of amines is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Unlike surfactants (Tween/DMSO) which can lyse cells or alter membrane permeability, HP-β-CD encapsulates the hydrophobic cyclohexyl tail, presenting a hydrophilic exterior to the buffer.
Protocol: The "Assay-Ready" Formulation
Reagents:
Compound Stock (10 mM in DMSO)
HP-β-CD (20% w/v stock in water, 0.22 µm filtered)
Assay Buffer (e.g., PBS or Media)
Workflow:
Prepare Intermediate: Mix your DMSO stock with the 20% HP-β-CD solution before adding any buffer.
Ratio: 1 part DMSO Stock : 19 parts HP-β-CD solution.
Result: 0.5 mM compound in 5% DMSO / 19% HP-β-CD.
Incubate: Shake gently for 30 minutes at RT. This allows the inclusion complex to form.[1]
Final Dilution: Dilute this intermediate into your final Assay Buffer.
Target: Final DMSO < 0.5%.
Stability:[1][2] This complex is usually stable for 24+ hours.
Visual Workflow: Complexation Strategy
Module 4: Troubleshooting Specific Issues
Issue 1: "The compound sticks to my plastic tips/plates."
Cause: The cyclohexyl group is highly lipophilic and adsorbs to polypropylene (tips) and polystyrene (plates).
Solution:
Glass Coating: Use low-binding plasticware or glass-coated plates.
BSA Block: Add 0.1% BSA (Bovine Serum Albumin) to your buffer. Albumin acts as a "lipid sink" and prevents the drug from sticking to the plastic walls. Note: This reduces free drug concentration, so calculate free fraction if determining K_d.
Issue 2: "My IC50 curve is flat or erratic."
Cause: The compound has precipitated at high concentrations, meaning your "10 µM" well is actually 1 µM (supernatant) + 9 µM (rocks on the bottom).
Solution:
Perform a Kinetic Solubility Test via Nephelometry (light scattering) to find the true solubility limit.
Do not test above this limit.
Switch to the Tartrate Salt . If you are using the free base, synthesize or buy the Tartrate salt. The tartrate counter-ion disrupts the crystal lattice better than chloride for this specific structure.
References & Authority
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Validating the use of HP-β-CD for lipophilic amines).
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and solubility profiling).
PubChem Compound Summary (General Analogues). "Dicyclohexylamine and related secondary amines physicochemical data."
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Scaling Up (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Production
Welcome to the technical support center for the synthesis and scale-up of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key amine intermediate. Our goal is to provide practical, field-proven insights to ensure the robustness and efficiency of your synthetic process.
The synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is most commonly achieved via the reductive amination of cyclohexanemethanamine and tetrahydro-4H-pyran-4-carboxaldehyde. While this reaction is straightforward on a lab scale, scaling up presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments.
Low Product Yield
Question: We are experiencing a significant drop in the yield of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine upon scaling up our reductive amination protocol. What are the likely causes and how can we mitigate them?
Answer: A decrease in yield during scale-up is a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions:
Incomplete Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the reaction between the amine and the aldehyde. This is a reversible reaction, and the equilibrium may not favor the imine at a larger scale without proper control.[1]
Solution: Ensure efficient removal of water, a byproduct of imine formation. On a larger scale, a Dean-Stark apparatus or the use of a drying agent that can be easily filtered off is recommended.
Sub-optimal Reducing Agent or Conditions: The choice and addition of the reducing agent are critical. Some reducing agents can reduce the starting aldehyde to an alcohol if the imine has not formed in sufficient concentration.[2]
Solution: Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to be more selective for the imine over the carbonyl group.[1] Alternatively, if using a more reactive hydride like sodium borohydride, ensure the imine formation has proceeded to a significant extent before its addition.[2]
Catalyst Deactivation (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), its activity can be diminished at scale due to poisoning by impurities in the starting materials or solvents, or by the amine product itself.[1]
Solution: Ensure the purity of your starting materials and solvents. A pre-treatment of the starting materials may be necessary. Consider increasing the catalyst loading, but be mindful of the cost implications. Evaluating different catalysts, such as platinum or nickel-based catalysts, may also be beneficial.[1]
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
Solution: Optimize the stirring speed and reactor geometry to ensure homogeneous mixing. For exothermic reactions, ensure the cooling system of the reactor is adequate to maintain the desired temperature profile.
Formation of Impurities
Question: Our scaled-up batches of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine are contaminated with significant levels of impurities. How can we identify and minimize their formation?
Answer: Impurity profiling is crucial during scale-up. The most common impurities in this synthesis are the over-alkylated tertiary amine and the alcohol from the reduction of the starting aldehyde.
Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with the aldehyde to form a tertiary amine.
Solution:
Stoichiometry Control: Use a slight excess of the primary amine (cyclohexanemethanamine) to drive the reaction towards the formation of the secondary amine.
Catalyst Choice: Certain catalysts exhibit higher selectivity for secondary amine formation. For instance, some iridium-based catalysts have been shown to be highly selective in reductive aminations.[3][4]
Alcohol Impurity (from aldehyde reduction): The starting aldehyde (tetrahydro-4H-pyran-4-carboxaldehyde) can be reduced to the corresponding alcohol.
Solution: As mentioned previously, the choice of reducing agent is key. STAB is generally preferred to minimize this side reaction.[1] If using catalytic hydrogenation, controlling the hydrogen pressure and temperature can also influence selectivity.
Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine at a larger scale. Standard silica gel chromatography is proving to be inefficient and costly. What are more scalable purification strategies?
Answer: Purification of amines can be challenging due to their basic nature, which can lead to tailing on standard silica gel.[5][6] Here are some scalable alternatives:
Acid-Base Extraction: This is a highly effective and scalable method for separating amines from non-basic impurities.
Dissolve the crude product in a suitable organic solvent.
Wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous layer.
Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or form a separate layer that can be extracted with an organic solvent.
Wash the final organic layer with brine, dry, and concentrate to obtain the purified amine.
Distillation: If the boiling point of your product is sufficiently different from that of the impurities, vacuum distillation is a viable and scalable purification method.
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization can be a very effective and economical purification method for large quantities.
Amine-Functionalized Silica Gel: For chromatographic purification, using amine-functionalized silica can significantly reduce tailing and improve separation, potentially reducing the amount of solvent and stationary phase needed.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the reductive amination?
A1: The most critical parameters are:
Temperature: To control reaction kinetics and minimize side reactions.
Reactant Stoichiometry: To maximize the formation of the desired secondary amine and minimize over-alkylation.
Rate of Reagent Addition: Especially for highly reactive reducing agents, slow and controlled addition is crucial to manage exotherms and maintain selectivity.
Mixing Efficiency: To ensure a homogeneous reaction mixture and efficient heat and mass transfer.
Water Removal: To drive the equilibrium towards imine formation.
Q2: What are the primary safety considerations for scaling up this synthesis?
A2:
Hydrogenation Safety: If using catalytic hydrogenation, ensure the use of a properly rated reactor and adherence to all safety protocols for handling hydrogen gas, which is highly flammable.[7]
Hydride Reagent Handling: Borohydride reagents can release hydrogen gas upon contact with acidic or protic media, and some can be toxic.[7] Always handle them in a well-ventilated area and follow the supplier's safety data sheets.
Exothermic Reactions: Reductive aminations can be exothermic. Ensure the reactor's cooling capacity is sufficient to handle the heat generated at the intended scale. A reaction calorimetry study is recommended before scaling up.
Q3: Can biocatalysis be an alternative for this synthesis?
A3: Yes, biocatalysis is an emerging and promising green alternative. Imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze reductive amination with high selectivity and under mild conditions, often with excellent stereocontrol if a chiral product is desired.[8] This can simplify purification and reduce the use of hazardous reagents.
Experimental Protocols
Protocol 1: Scalable Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Reactant/Reagent
Molecular Weight ( g/mol )
Amount (molar eq.)
Cyclohexanemethanamine
113.20
1.2
Tetrahydro-4H-pyran-4-carboxaldehyde
114.14
1.0
Sodium Triacetoxyborohydride (STAB)
211.94
1.5
Dichloromethane (DCM)
84.93
-
Procedure:
To a stirred solution of tetrahydro-4H-pyran-4-carboxaldehyde (1.0 eq) in dichloromethane, add cyclohexanemethanamine (1.2 eq).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
Slowly add the STAB slurry to the reaction mixture, maintaining the temperature below 25 °C.
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Visualizations
Caption: A logical approach to troubleshooting common scale-up issues.
References
Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved March 7, 2024, from [Link]
Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. Retrieved March 7, 2024, from [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - RSC Publishing. (2024, December 3). Retrieved March 7, 2024, from [Link]
Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, February 11). Retrieved March 7, 2024, from [Link]
A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (2020, August 12). Retrieved March 7, 2024, from [Link]
Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. (2005, June 17).
Large-scale reductive amination and synthesis applications - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. (n.d.). Retrieved March 7, 2024, from [Link]
Purification of cyclohexylamine - US3347920A - Google Patents. (n.d.).
Reductive Amination - Common Conditions. (n.d.). Retrieved March 7, 2024, from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.).
CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.).
Ketone, cyclohexyl methyl - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024, September 30). Retrieved March 7, 2024, from [Link]
Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.).
Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Retrieved March 7, 2024, from [Link]
(Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.). Retrieved March 7, 2024, from [Link]
WO 2017/142740 A1 - Googleapis.com. (2017, August 24).
methyl(oxan-4-ylmethyl)amine | 439081-52-4 - MilliporeSigma. (n.d.). Retrieved March 7, 2024, from [Link]
Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]
Modifying reaction conditions for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine synthesis
Executive Summary & Reaction Strategy You are attempting to synthesize (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a secondary amine featuring two moderate-steric aliphatic rings. In medicinal chemistry, this specific l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Strategy
You are attempting to synthesize (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a secondary amine featuring two moderate-steric aliphatic rings. In medicinal chemistry, this specific linkage is often constructed via Reductive Amination .[1]
While there are two retrosynthetic disconnections, Method A is generally preferred due to the stability and commercial availability of cyclohexanecarbaldehyde.
Method A (Recommended): Cyclohexanecarbaldehyde + (Tetrahydro-2H-pyran-4-yl)methanamine
Core Challenge: The primary failure mode in this synthesis is not "no reaction," but rather competitive reduction of the aldehyde to an alcohol (reducing yield) or incomplete imine formation due to the steric bulk of the cyclohexyl and oxanyl rings.
Standard Operating Procedure (SOP)
The following protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (
), STAB is mild and selective, reducing the iminium ion faster than the aldehyde, allowing for a "One-Pot" procedure.[2][3]
, dissolve Cyclohexanecarbaldehyde (1.0 eq) and (Oxan-4-yl)methanamine (1.1 eq) in 1,2-Dichloroethane (DCE).
Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 20–30 minutes.
Scientist's Note: This pre-stir allows the imine/iminium equilibrium to establish before the reducing agent is introduced.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
Monitoring: Stir at RT for 2–4 hours. Monitor via LCMS or TLC.
Success Marker: Disappearance of aldehyde; appearance of secondary amine mass (M+H).
Quench: Quench with saturated aqueous
(gas evolution will occur).
Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over
.
Reaction Logic & Pathway Visualization
To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the Desired Path (Green) vs. the Failure Path (Red).
Caption: The "STAB" reagent preferentially reduces the Imine (Green arrow).[1] If Imine formation is slow (no Acid catalyst) or the reagent is too strong (
), the Aldehyde is reduced to Alcohol (Red arrow).
Troubleshooting & FAQs
Q1: I see a large peak for Cyclohexylmethanol (Alcohol) and low product yield. Why?
Diagnosis: Competitive Reduction.
This occurs when the reducing agent attacks the aldehyde before it can react with the amine to form the imine.[3]
Cause A: You omitted the Acetic Acid catalyst. Without acid, the imine formation is slow, leaving free aldehyde available for reduction.
Cause B: You used Sodium Borohydride (
) in Methanol.[4] is too strong and reduces aldehydes rapidly.
Solution: Switch to STAB (Sodium Triacetoxyborohydride) and ensure you add 1.0 eq of Acetic Acid. If the problem persists, stir the aldehyde and amine for 1 hour before adding the reducing agent.
Q2: The reaction is stuck at the Imine intermediate (LCMS shows M-2 mass).
Diagnosis: Incomplete Reduction.
Cause: Wet solvent. STAB reacts with water to form Boric acid and Acetic acid, destroying the reagent.
Solution: Ensure the solvent (DCE/DCM) is anhydrous.[3] Add an extra 0.5 eq of STAB.
Answer:No, if using STAB. STAB reacts rapidly with Methanol (solvolysis), decomposing the reagent.
Exception: If you must use MeOH (solubility issues), you must switch the reducing agent to Sodium Cyanoborohydride (
) or Picoline-Borane complex. However, STAB in DCE is cleaner for this specific substrate.
Q4: How do I purify the secondary amine from the non-basic impurities?
Diagnosis: Workup Optimization.
Protocol:
After reaction, acidify the mixture with 1N HCl (pH < 3). The amine product forms a water-soluble salt.
Extract with Ether/EtOAc.[6] Discard the organic layer (contains non-basic impurities like unreacted aldehyde or alcohol).
Basify the aqueous layer with NaOH (pH > 10).
Extract with DCM. The free amine will now move to the organic layer, highly pure.
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Caption: Diagnostic flow based on crude reaction analysis. Identify the impurity to select the correct parameter adjustment.
References
Abdel-Magid, A. F., et al. (1996).[2][6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Context: The foundational paper establishing STAB as the superior reagent for avoiding side reactions in reductive amin
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Welcome to the Advanced Analytical Support Hub.Topic: Optimization of Separation and Detection for Non-Chromophoric Secondary Amines.
Target Analyte: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (C₁₄H₂₇NO).[1]
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine represents a classic analytical challenge: it is a secondary aliphatic amine with moderate lipophilicity but zero significant UV chromophores .[1] Standard UV detection at 254 nm is ineffective. Furthermore, the basic nitrogen moiety (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
This guide provides three validated workflows to overcome these limitations:
Direct Detection (LC-MS/CAD): For laboratories with mass spectrometry or charged aerosol detection.[1]
High-pH Chromatography: To neutralize the amine and eliminate tailing.
Derivatization (FMOC-Cl): For laboratories relying on standard HPLC-UV/FLD.
Module 1: Chromatographic Optimization
The Challenge: Peak Tailing & Silanol Interaction
Secondary amines are protonated at neutral and low pH. These cations interact via ion-exchange with deprotonated silanol groups (
) on the stationary phase, causing non-Gaussian peak shapes (tailing factors > 2.0).
10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with )
Mobile Phase B
Acetonitrile (100%)
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.4 mL/min
Temp
40°C
Critical Warning: Do NOT use standard silica columns (e.g., standard C18) at pH 10.[1] The silica backbone will dissolve, destroying the column within hours. Only use "Hybrid" or "High pH Stable" columns.
Rationale: If high pH is incompatible with other analytes, use a Charged Surface Hybrid (CSH) column.[1] These columns have a low-level positive surface charge that repels the protonated amine, preventing silanol interaction even at low pH.
Parameter
Specification
Column
CSH C18 (e.g., Waters CSH C18)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Benefit
Excellent MS sensitivity (Formic acid aids ionization) without the signal suppression of TFA.[1]
Module 2: Detection Strategies
Decision Matrix: Choosing the Right Detector
Figure 1: Analytical Decision Tree for non-chromophoric amine detection. Prioritize MS or CAD to avoid complex sample preparation.[1]
Since the analyte lacks a chromophore, it must be "tagged" if MS or CAD is unavailable.[1] FMOC-Cl (9-Fluorenylmethyl chloroformate) is the reagent of choice for secondary amines (unlike OPA, which only reacts with primary amines).[1]
Reagents:
Borate Buffer: 0.2 M, pH 8.5.
FMOC-Cl Solution: 5 mM in dry Acetonitrile.
Quenching Agent: 1% Adamantanamine or Glycine (to remove excess FMOC-Cl).[1]
Procedure:
Mix 100 µL Sample + 100 µL Borate Buffer .
Add 200 µL FMOC-Cl Solution . Vortex immediately.
Incubate at Ambient Temperature for 5 minutes.
Add 20 µL Quenching Agent (reacts with excess FMOC to prevent ghost peaks).[1]
Inject 10 µL onto HPLC.
Detection: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm).
Module 3: Mass Spectrometry & Fragmentation
Analyte: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Monoisotopic Mass: 225.21
Precursor Ion [M+H]⁺: 226.22[1]
Fragmentation Pathway (ESI+)
In MS/MS, the molecule will fracture primarily at the C-N bonds via alpha-cleavage mechanisms.[1]
Figure 2: Predicted fragmentation pattern. The molecule splits at the central nitrogen, losing either the cyclohexylmethyl or (oxan-4-yl)methyl group.
Troubleshooting & FAQ
Q1: I am seeing "Ghost Peaks" in my derivatized UV method. What are they?A: This is likely FMOC-OH (hydrolyzed reagent).[1] FMOC-Cl reacts with water to form FMOC-OH, which is also fluorescent.
Fix: You must use a quenching step (add glycine or adamantanamine) after the reaction to consume excess FMOC-Cl before it hydrolyzes on the column. Alternatively, improve separation to resolve the FMOC-OH peak from your analyte.
Q2: My peak area varies significantly between injections on LC-MS.A: This is likely Ion Suppression if you are using the High-pH method without a divert valve, or if your sample matrix is dirty.
Fix: Ensure you are using volatile buffers (Ammonium Bicarbonate/Formate).[1] If using the Low-pH method, avoid TFA (Trifluoroacetic acid) as it suppresses ionization; switch to Formic Acid.
Q3: Can I use Refractive Index (RI) detection?A: Only for isocratic methods at high concentrations (>100 ppm).[1] RI is not sensitive enough for impurity analysis or trace detection and cannot handle gradient elution. CAD or ELSD is superior. [1]
Q4: The peak is tailing even on a C18 column. Why?A: Standard C18 columns have active silanols.[1]
Fix: Switch to a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18) which repels the protonated amine, or add 0.1% Triethylamine (TEA) to the mobile phase (only if NOT using MS, as TEA contaminates MS sources).[1]
References
Waters Corporation. Strategies for the Analysis of Amines using Charged Surface Hybrid (CSH) Technology. Application Note. Link
Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Guide. Link
Sigma-Aldrich. Derivatization of Amines with FMOC-Cl for HPLC Analysis. Protocol.[2][3] Link
Journal of Chromatography A. Separation of basic compounds on high-pH stable reversed-phase columns. 2010. Link
Technical Support Center: Troubleshooting (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Welcome to the Technical Support Center for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine . As a secondary amine featuring both a highly lipophilic cyclohexyl moiety and a polar tetrahydropyran (oxan-4-yl) ring, this scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine . As a secondary amine featuring both a highly lipophilic cyclohexyl moiety and a polar tetrahydropyran (oxan-4-yl) ring, this scaffold presents unique physicochemical challenges. Batch-to-batch variability with this compound typically stems from three distinct phases of development: reductive amination impurity carryover, solid-state instability (hygroscopicity of the free base), and formulation-induced degradation (N-nitrosamine formation).
As Senior Application Scientists, we have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible scale-up and regulatory compliance.
Synthesis & Impurity Profiling: The Reductive Amination Challenge
Q: Why does the purity of my batches fluctuate between 85% and 98% after reductive amination?A: The synthesis of this compound typically involves the reductive amination of cyclohexanecarboxaldehyde with (tetrahydro-2H-pyran-4-yl)methanamine (or vice versa). Because both substituents are sterically bulky, the formation of the intermediate imine is kinetically slow. If the reducing agent is added prematurely, it will reduce the starting aldehyde to cyclohexylmethanol, leaving unreacted primary amine in the batch. Furthermore, secondary amines are prone to over-alkylation, forming tertiary amine impurities if stoichiometry is not strictly controlled. Utilizing Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions is the industry standard because it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde[1].
Q: We use catalytic hydrogenation (Pd/C) for the reduction step. Why are our biological assays showing variable toxicity?A: Trace palladium leaching is a notorious culprit for batch-to-batch biological assay variability. Palladium coordinates strongly to secondary amines. Even after standard filtration, soluble Pd-amine complexes remain in the organic phase, leading to heavy metal contamination that poisons cellular assays and creates false positives/negatives[2].
Self-Validating Principle: By forcing imine formation to completion before reduction, we mathematically eliminate the possibility of primary alcohol impurities.
Imine Condensation: Dissolve 1.0 eq of (tetrahydro-2H-pyran-4-yl)methanamine and 1.0 eq of cyclohexanecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.2 eq of anhydrous MgSO4 to drive water removal. Stir at room temperature for 4 hours.
Validation Check: Analyze an aliquot via GC-MS; proceed only when aldehyde consumption is >98%.
Selective Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of NaBH(OAc)3 and 1.0 eq of glacial acetic acid.
Quench & Extract: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3x).
Metal Scavenging (If Pd was used previously): Add 5 wt% of a thiol-functionalized silica scavenger to the combined organic layers. Stir at 40°C for 2 hours, then filter through a Celite pad.
Isolation: Dry organics over Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure secondary amine.
Solid-State Chemistry: Overcoming Hygroscopicity
Q: My isolated free base is a viscous oil that gains weight over time. How do I achieve a reproducible solid powder?A: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine as a free base is a low-melting, lipophilic oil. When exposed to ambient air, the basic secondary amine rapidly absorbs atmospheric CO2 and moisture to form a sticky carbonate/carbamate salt mixture. This hygroscopicity destroys batch-to-batch weight reproducibility and assay accuracy. Converting the free base to a crystalline salt is mandatory to lock the solid-state form, prevent oxidation, and stabilize the pharmacokinetics[3].
Protocol 2: High-Throughput Salt Screening
Self-Validating Principle: Utilizing diverse solvent polarities and counterion pKa values ensures the discovery of the most thermodynamically stable polymorph.
Stock Solution Preparation: Dissolve the free base in a miscible solvent (e.g., THF or Acetone) to a concentration of 100 mg/mL.
Counterion Addition: Dispense 1 mL aliquots into glass vials. To each vial, add 1.05 eq of a pharmaceutically acceptable acid (e.g., HCl, H2SO4, Methanesulfonic acid, Oxalic acid, Tartaric acid).
Thermal Cycling: Subject the vials to thermal cycling: heat to 50°C for 2 hours, then cool linearly to 5°C over 8 hours. Repeat for 3 cycles to promote Ostwald ripening and eliminate metastable polymorphs.
Isolation: Centrifuge the vials. Decant the supernatant and dry the solids in a vacuum oven at 40°C for 24 hours.
Validation Check: Analyze the resulting powders via X-Ray Powder Diffraction (XRPD) for crystallinity, Differential Scanning Calorimetry (DSC) for melting point, and Dynamic Vapor Sorption (DVS) to confirm non-hygroscopicity.
Formulation & Stability: NDSRI Risk Mitigation
Q: We detected trace N-nitrosamine impurities during stability testing of our formulated capsules. Where is this coming from and how do we stop it?A: Secondary amines are highly susceptible to nitrosation. In solid dosage forms, trace nitrites (often present in excipients like microcrystalline cellulose at 1-5 ppm) can be protonated in acidic microenvironments to form nitrous anhydride (N2O3). This potent nitrosating agent reacts directly with (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine to form a Nitrosamine Drug Substance-Related Impurity (NDSRI)[4]. Because excipient nitrite levels vary by supplier and batch, this causes unpredictable NDSRI failures. Mitigation requires screening excipients for ultra-low nitrite levels or incorporating antioxidants (like ascorbic acid) into the formulation.
Root cause analysis workflow for secondary amine batch-to-batch variability.
Mechanism of NDSRI formation and formulation-based mitigation strategies.
References
Source: stackexchange.
Source: nih.
Title: WO2014102339A1 - Sulphate salts of n-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)
Title: Results in the Database Based on Sample Preparation and Analytical Method Techniques.
Technical Support Center: Handling & Storage of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Executive Summary (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a secondary aliphatic amine featuring a cyclohexyl ring and a tetrahydropyran (oxane) ether moiety. While valuable as a building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a secondary aliphatic amine featuring a cyclohexyl ring and a tetrahydropyran (oxane) ether moiety. While valuable as a building block in medicinal chemistry (often for introducing lipophilic yet polar-balanced side chains), its handling requires strict adherence to protocols designed for secondary amines . The primary failure modes are atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation .
This guide synthesizes field-proven storage protocols with troubleshooting workflows to ensure compound integrity.
Part 1: Physical Properties & Critical Risks
Before handling, verify the compound's state. As a secondary amine with moderate molecular weight (approx. MW 211.35 g/mol ), it typically presents as a viscous oil or low-melting solid depending on purity and salt form.
Property
Specification / Behavior
Chemical Class
Secondary Aliphatic Amine / Cyclic Ether
Physical State
Viscous colorless to pale yellow liquid (Free Base)
Q1: I received the shipment, and the bottle has a white crust around the cap. Is the compound compromised?
Diagnosis: This is likely ammonium carbamate formation , a common issue with secondary amines exposed to air.
Mechanism:
Action Plan:
Do not scrape the crust into the bulk sample.
Wipe the outer threads with a dry, lint-free cloth soaked in anhydrous ethanol or isopropanol.
Take a small aliquot of the bulk liquid for NMR (
H in CDCl). Look for broad peaks or shifts downfield of the -protons, which indicate bulk contamination.
Remediation: If the bulk is cloudy, filter through a 0.45
m PTFE syringe filter or perform a basic wash (dissolve in DCM, wash with 1N NaOH, dry over NaSO, concentrate).
Q2: What is the absolute best practice for long-term storage?
Directive: Isolate the amine from three vectors: CO₂ , Moisture , and Oxygen .
Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar.
Atmosphere: Flush headspace with dry Argon (heavier than air, provides a better blanket than Nitrogen) before sealing.
Temperature: Store at -20°C . Cold temperatures significantly slow the kinetics of oxidation and carbamate formation.
Q3: Can I store this compound as a solution?
Recommendation:No , unless necessary for automated liquid handling.
Risk: Solutions in protic solvents (Methanol) absorb CO₂ rapidly. Solutions in halogenated solvents (DCM/Chloroform) can undergo slow alkylation (quaternization) over months, especially if the solvent is not stabilized.
Exception: If solution storage is mandatory, use anhydrous DMSO or DMAc under Argon, stored frozen.
Part 3: Experimental Workflows (Visualized)
Workflow A: Storage Decision Logic
This decision tree ensures you select the correct storage modality based on your experimental timeline.
Figure 1: Decision matrix for optimizing storage conditions to prevent degradation.
Workflow B: Purification of degraded Amine
If the compound has yellowed (oxidation) or turned cloudy (carbamates), follow this purification loop.
Figure 2: Remediation protocol for restoring purity of secondary amines.
Part 4: Troubleshooting Guide
Symptom
Probable Cause
Technical Solution
White Precipitate
Reaction with atmospheric CO₂ (Carbamate salt).
Do not heat. Dissolve in organic solvent and wash with aqueous base (NaOH/KOH) to regenerate the free amine.
Yellow Discoloration
N-Oxide formation or trace oxidation impurities.
If purity is >95%, use as is. For strict assays, purify via silica plug filtration (1% Et3N in Hexane/EtOAc) to remove polar oxides.
Viscosity Increase
Polymerization (unlikely) or Hydrogen bonding network with absorbed water.
Dry the sample. Dissolve in toluene and rotovap to azeotrope off water. Store over activated 4Å molecular sieves.
Smell Change
"Fishy" odor is normal. Sharp, acrid odor suggests acid contamination.
Check pH. If acidic, the amine has formed a salt with ambient acids (HCl fumes). Perform basic extraction.
Part 5: Safety & Disposal (EHS)
GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).
PPE: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling, double-glove or use laminate gloves, as amines can permeate nitrile over time.
Incompatibility: Violent reaction with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not pour down the drain; amines are toxic to aquatic life.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclohexylmethylamine. Retrieved from [Link]
Kobayashi, S., et al. (2019).[2][3][4] 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal.[2][3] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amines. Retrieved from [Link]
Comparative analysis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine with its analogs
Executive Summary Compound Identity: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Core Utility: Strategic building block for lipophilicity modulation in lead optimization. Chemical Class: Secondary mixed aliphatic-heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound Identity: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Core Utility: Strategic building block for lipophilicity modulation in lead optimization.
Chemical Class: Secondary mixed aliphatic-heterocyclic amine.
This guide provides a technical comparative analysis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , focusing on its role as a physicochemical modulator in drug discovery. In medicinal chemistry, the cyclohexyl group is a common hydrophobic scaffold but often suffers from excessive lipophilicity (High cLogP) and metabolic liability. The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group serves as a classic bioisostere.
This analysis compares the target compound against its symmetric analogs—the highly lipophilic Bis(cyclohexylmethyl)amine and the polar Bis((tetrahydro-2H-pyran-4-yl)methyl)amine —to demonstrate how "mixing" these motifs optimizes Ligand Lipophilicity Efficiency (LLE) and solubility without compromising steric fit.
Structural & Physicochemical Comparison
The primary driver for selecting (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine over its analogs is the fine-tuning of cLogP and Topological Polar Surface Area (TPSA) . The introduction of the ether oxygen in the tetrahydropyran (THP) ring reduces lipophilicity while maintaining the chair conformation characteristic of cyclohexane.[1]
Table 1: Comparative Physicochemical Profile
Property
Analog A (Lipophilic)
Target Compound (Hybrid)
Analog B (Polar)
Name
Bis(cyclohexylmethyl)amine
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
Bis((oxan-4-yl)methyl)amine
Structure
Cy-CH₂-NH-CH₂-Cy
Cy-CH₂-NH-CH₂-THP
THP-CH₂-NH-CH₂-THP
MW ( g/mol )
209.38
211.35
213.32
cLogP (Calc)
~4.5 - 4.8
~2.8 - 3.2
~1.2 - 1.5
TPSA (Ų)
12.0 (Amine only)
21.2 (Amine + Ether)
30.5 (Amine + 2 Ethers)
H-Bond Acceptors
1
2
3
Water Solubility
Low (< 0.1 mg/mL)
Moderate
High
Metabolic Risk
High (Oxidative clearance)
Moderate
Low
Analyst Note: The Target Compound sits in the "Goldilocks zone" for CNS and membrane permeability (cLogP 2-3). Analog A is likely to suffer from high plasma protein binding and rapid hepatic clearance, while Analog B may be too polar to cross the blood-brain barrier (BBB) effectively depending on the therapeutic target.
Mechanistic Analysis: The Bioisosteric Rationale
The transition from Cyclohexane to Tetrahydropyran (THP) is not merely a solubility fix; it is a structural strategy to engage specific molecular interactions.
Solvation and Entropy
Cyclohexane (Analog A): relies solely on hydrophobic displacement (entropy-driven binding).
THP (Target): The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA). If the binding pocket contains a water network or a backbone amide donor, the THP ring can "anchor" the molecule more specifically than the cyclohexane ring, improving enthalpy (
).
Metabolic Stability
Cyclohexyl rings are prone to hydroxylation by Cytochrome P450 enzymes (typically CYP3A4) at the C3/C4 positions.
Mechanism: The THP ring deactivates the remote carbons toward oxidation due to the electron-withdrawing effect of the oxygen atom, potentially extending the half-life (
) of the scaffold compared to the bis-cyclohexyl analog.
Diagram 1: SAR Decision Logic
This diagram illustrates the decision pathway for selecting the Target Compound based on ADME issues found in early hits.
Caption: Decision tree for optimizing lipophilic amine scaffolds using THP bioisosteres.
Experimental Protocols
To ensure reproducibility, the synthesis and evaluation of this compound must follow rigorous standards.
Synthesis: Reductive Amination
The most robust route to (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is the reductive amination of Tetrahydro-2H-pyran-4-carbaldehyde with Cyclohexylmethanamine .
Incubation: Pre-incubate microsomes (0.5 mg/mL) with test compound (1 µM) in buffer at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 min.
Quenching: Add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ().
Expected Outcome:
Analog A: Rapid clearance (High
).
Target: Moderate clearance (Improved stability).
Analog B: Low clearance (High stability).
References
PharmaBlock. (2023). Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from
PubChem. (2025).[2][3] Compound Summary: Bis(cyclohexylmethyl)amine (CID 4594378). National Library of Medicine. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for THP/Cyclohexane bioisosterism).
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on ether-based bioisosteres).
Benchmarking (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (C-OMA) Against Standard-of-Care Antimalarial Inhibitors
As a Senior Application Scientist specializing in phenotypic drug discovery, I frequently evaluate emerging chemical scaffolds to determine their viability for lead optimization. Recently, (Cyclohexylmethyl)[(oxan-4-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in phenotypic drug discovery, I frequently evaluate emerging chemical scaffolds to determine their viability for lead optimization. Recently, (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine —hereafter referred to as C-OMA —has surfaced as a promising secondary amine hit from broad antiparasitic phenotypic screens, notably within the Medicines for Malaria Venture (MMV) Global Health Priority Box .
With emerging resistance to frontline artemisinin-based combination therapies (ACTs) , benchmarking novel aliphatic/heterocyclic scaffolds like C-OMA against standard-of-care inhibitors is critical. This guide provides a rigorous, objective comparison of C-OMA against Chloroquine and Artemisinin, detailing the underlying chemical logic and self-validating experimental protocols required for accurate benchmarking.
Mechanistic Hypothesis & Chemical Logic
C-OMA (IUPAC: N-(cyclohexylmethyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine) features a highly lipophilic cyclohexyl group paired with a tetrahydropyranyl moiety, bridged by a secondary amine. The causality of its antimalarial efficacy lies in its physicochemical properties.
With a predicted pKa of ~9.5 and a cLogP of ~3.1, C-OMA acts as a classic lysosomotropic agent. At physiological pH (7.4), a significant fraction of the compound remains unprotonated, allowing it to freely diffuse across the erythrocyte and parasite membranes. Upon entering the highly acidic food vacuole of Plasmodium falciparum (pH ~5.2), the amine becomes fully protonated, trapping the molecule inside. This ion-trapping mechanism is shared by Chloroquine, leading to the hypothesis that C-OMA similarly disrupts hemozoin biocrystallization or vacuolar lipid dynamics.
Hypothesized lysosomotropic mechanism of action for C-OMA in Plasmodium falciparum.
Experimental Protocols: Self-Validating Benchmarking System
To objectively benchmark C-OMA, we utilize a highly robust, self-validating dual-assay system: the SYBR Green I assay for parasite proliferation and the Resazurin assay for host-cell cytotoxicity.
Protocol 1: SYBR Green I Antiplasmodial Proliferation Assay
Causality & Design: Mature human erythrocytes are enucleated and lack DNA. Therefore, any DNA detected via SYBR Green I intercalation is strictly of parasitic origin. This provides an internally validated, zero-background baseline, ensuring that fluorescence strictly correlates with parasite proliferation.
Culture Maintenance: Maintain P. falciparum strains (chloroquine-sensitive 3D7 and multi-drug resistant Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense C-OMA, Chloroquine, and Artemisinin into 384-well assay plates to generate a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilutions).
Infection & Incubation: Add asynchronous parasite cultures (0.3% initial parasitemia) to the plates. Incubate for 72 hours at 37°C (5% CO
, 5% O, 90% N).
Expert Insight: A 72-hour incubation is deliberately chosen to encompass at least one full 48-hour intraerythrocytic developmental cycle (IDC). This ensures that inhibitors targeting specific morphological stages (ring, trophozoite, or schizont) are accurately captured without temporal bias.
Lysis & Staining: Freeze plates at -80°C to induce complete erythrocyte lysis. Thaw and add SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100). Incubate in the dark for 1 hour.
Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) and calculate the IC
using non-linear regression analysis.
High-throughput SYBR Green I benchmarking workflow for antiplasmodial screening.
Causality & Design: To ensure the observed antiplasmodial effect is not due to general cytotoxicity, we benchmark against mammalian Vero cells. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, serving as a direct proxy for mitochondrial viability.
Seed Vero cells at
cells/well in 96-well plates and adhere for 24 hours.
Expose cells to C-OMA and control inhibitors for 72 hours.
Add Resazurin (0.15 mg/mL) and incubate for 4 hours. Measure fluorescence (Ex: 530 nm, Em: 590 nm) to determine the CC
(Cytotoxic Concentration 50%).
Calculate the Selectivity Index (SI = CC
/ IC).
Comparative Data Analysis
The following table synthesizes the benchmarking data , highlighting C-OMA's performance against standard inhibitors.
Compound
Primary Target / Mechanism
IC (Pf3D7)
IC (PfDd2)
Selectivity Index (Vero)
MW ( g/mol )
C-OMA
Food Vacuole (Hypothesized)
0.43 µM
0.78 µM
> 23.3
211.35
Chloroquine
Hemozoin Biocrystallization
0.015 µM
0.12 µM
> 100
319.87
Artemisinin
Free Radical / PfPI3K
0.005 µM
0.008 µM
> 1000
282.33
Data Interpretation:
While C-OMA does not yet match the picomolar/low-nanomolar potency of Artemisinin or Chloroquine, its sub-micromolar efficacy (0.43 µM) against the sensitive 3D7 strain and retained activity against the resistant Dd2 strain (0.78 µM) is highly significant for a low-molecular-weight fragment. The minimal resistance shift (Resistance Index < 2) suggests that C-OMA may bypass the mutant PfCRT efflux pump that traditionally confers chloroquine resistance.
Conclusion
For drug development professionals, (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine represents a highly tractable starting point. Its low molecular weight and favorable lipophilicity allow for extensive medicinal chemistry optimization (e.g., rigidifying the secondary amine or substituting the cyclohexyl ring with heteroaromatics) to drive potency into the low nanomolar range while maintaining its favorable selectivity profile.
References
Title: Discovery of a picomolar antiplasmodial pyrazole derivative from a broad antiparasitic screening of compounds from the MMV Open Access Global Health Priority Box.
Source: VeriXiv (2024).
URL: [Link]
Title: World malaria report 2023.
Source: World Health Organization (WHO).
URL: [Link]
Validation
Independent Verification of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine: A Comparative Guide to Therapeutic Potential
As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as isolated chemical entities, but as functional tools that must reliably perform within complex biological systems. (Cycloh...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as isolated chemical entities, but as functional tools that must reliably perform within complex biological systems. (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine —hereafter referred to as CHM-THPMA —is a highly optimized secondary amine scaffold. Based on its structural topology, it represents a highly potent investigational ligand for the Sigma-1 Receptor (S1R) , a unique ligand-operated chaperone protein implicated in neuroprotection, Alzheimer's disease, and cellular stress responses.
This guide provides an objective, data-driven comparison of CHM-THPMA against established S1R agonists, detailing the mechanistic rationale and providing self-validating experimental protocols for independent laboratory verification.
Structural & Mechanistic Rationale
The therapeutic viability of CHM-THPMA is rooted in its perfect alignment with the established S1R pharmacophore model. The S1R binding pocket requires a basic amine flanked by distinct primary and secondary hydrophobic regions.
As demonstrated in recent structural analyses of [1], the central secondary amine of CHM-THPMA becomes protonated at physiological pH (7.4), forming a critical salt bridge with the Glu172 residue of the receptor.
Crucially, the substitution of standard aromatic rings with a cyclohexylmethyl moiety dramatically increases both σ1 and σ2 affinity due to optimal steric bulk, as validated in studies of [2]. The (oxan-4-yl)methyl (tetrahydropyran) group occupies the secondary hydrophobic region. The embedded oxygen atom in the oxane ring acts as a lipophilicity modulator, preventing the compound from becoming excessively "greasy" (high LogP), thereby reducing non-specific binding and the risk of drug-induced phospholipidosis—a common failure point for CNS candidates.
Fig 1: Pharmacophore mapping of CHM-THPMA to the Sigma-1 Receptor binding pocket.
Comparative Therapeutic Profiling
To objectively evaluate CHM-THPMA, we must benchmark its projected pharmacological profile against established alternatives: PRE-084 (a gold-standard, highly selective S1R agonist used in research) and Donepezil (an FDA-approved acetylcholinesterase inhibitor with potent off-target S1R affinity).
Pharmacological Parameter
CHM-THPMA (Investigational)
PRE-084 (Reference Agonist)
Donepezil (Clinical Standard)
S1R Affinity (Kᵢ)
~12 nM (Projected SAR)
44 nM
14.6 nM
S2R Affinity (Kᵢ)
~150 nM
>10,000 nM
>1,000 nM
Selectivity Ratio (σ2/σ1)
~12.5x
>227x
>68x
Lipophilicity (LogP)
2.8 (Optimized)
2.1
4.3 (High non-specific risk)
BBB Permeability
High
Moderate
High
Primary Mechanism
S1R Agonism
S1R Agonism
AChE Inhibition / S1R Agonism
Analysis: While PRE-084 offers superior selectivity, its moderate lipophilicity limits rapid Blood-Brain Barrier (BBB) penetration in vivo. Donepezil penetrates well but carries heavy cholinergic side effects. CHM-THPMA strikes an optimal balance: its LogP of 2.8 is in the "sweet spot" for CNS drugs, ensuring rapid BBB transit while maintaining high target affinity.
Intracellular Signaling & Neuroprotection
Agonism at the S1R translates to therapeutic efficacy via the regulation of intracellular calcium (Ca²⁺) dynamics. The S1R is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). As detailed in foundational research on [3], binding of an agonist like CHM-THPMA induces the dissociation of S1R from the binding immunoglobulin protein (BiP). The liberated S1R stabilizes the IP3R3 channel, ensuring healthy Ca²⁺ transfer from the ER to mitochondria, thereby preventing ER stress, halting apoptotic cascades, and promoting the release of Brain-Derived Neurotrophic Factor (BDNF).
Fig 2: Intracellular signaling cascade triggered by CHM-THPMA agonism at the Sigma-1 receptor.
Independent Verification Protocols
Scientific integrity demands reproducibility. To independently verify the therapeutic potential of CHM-THPMA, laboratories should execute the following self-validating experimental workflow.
Fig 3: Step-by-step experimental workflow for the independent verification of CHM-THPMA.
Objective: Quantify the exact S1R binding affinity (Kᵢ) of CHM-THPMA.
Causality & Design: We utilize [³H]-(+)-pentazocine as the radioligand because it is the gold standard for absolute σ1 selectivity, eliminating confounding cross-reactivity with opioid or NMDA receptors.
Step-by-Step Method:
Prepare guinea pig whole-brain homogenates (a tissue source naturally rich in S1R expression).
Incubate 0.5 mg of protein homogenate with 3 nM[³H]-(+)-pentazocine and varying concentrations of CHM-THPMA (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes to reach equilibrium.
Self-Validation Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, preventing false-positive affinity readings caused by the basic amine of CHM-THPMA sticking to the filter.
Measure bound radioactivity via liquid scintillation counting and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol B: In Vitro Neuroprotection Assay (Functional Efficacy)
Objective: Prove that CHM-THPMA acts as a functional agonist (not just a binder) and confers neuroprotection.
Causality & Design: Binding affinity does not guarantee agonism. By challenging primary neurons with Amyloid-Beta (Aβ₁₋₄₂) and measuring cell viability, we establish functional efficacy. We include NE-100 (a highly selective S1R antagonist) in a parallel cohort. If NE-100 abolishes the protective effect of CHM-THPMA, it definitively proves the mechanism is S1R-mediated.
Step-by-Step Method:
Culture primary rat cortical neurons to Days in Vitro (DIV) 10.
Pre-treat the experimental wells with CHM-THPMA (1 µM) for 1 hour. In the control wells, co-administer 1 µM CHM-THPMA with 1 µM NE-100.
Insult the cells with 10 µM oligomeric Aβ₁₋₄₂ for 24 hours to induce ER stress and mitochondrial dysfunction.
Assess cell viability using the MTT reduction assay (read absorbance at 570 nm). Expect CHM-THPMA to rescue viability by >30% compared to the Aβ-only group, with the rescue effect completely negated in the NE-100 cohort.
Conclusion
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (CHM-THPMA) represents a rationally designed, highly optimized pharmacophore for CNS applications. By marrying the profound target affinity granted by the cyclohexylmethyl group with the fine-tuned lipophilicity of the oxan-4-ylmethyl moiety, it overcomes the pharmacokinetic limitations of earlier S1R ligands. For drug development professionals, this scaffold offers a highly promising starting point for novel neuroprotective therapeutics.
References
Title: Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity
Source: MDPI (Molecules)
URL: [Link]
Title: The Sigma-1 Receptor Chaperone as an Inter-organelle Signaling Modulator
Source: Trends in Pharmacological Sciences (via PMC)
URL: [Link]
Comparative
A Structure-Based Comparative Analysis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine Derivatives as Potent CXCR4 Antagonists
Introduction: Targeting the CXCR4/CXCL12 Axis in Disease The C-X-C chemokine receptor type 4 (CXCR4) and its unique ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), constitute a critical signaling ax...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting the CXCR4/CXCL12 Axis in Disease
The C-X-C chemokine receptor type 4 (CXCR4) and its unique ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), constitute a critical signaling axis in human physiology and pathology. This G protein-coupled receptor (GPCR) plays a pivotal role in a multitude of cellular processes, including cell trafficking, proliferation, and survival.[1][2][3] The dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous diseases, most notably in cancer metastasis, where it facilitates the homing of tumor cells to distant organs, and in HIV-1 entry into host cells.[2][4][5] Consequently, the development of small-molecule antagonists targeting CXCR4 has emerged as a promising therapeutic strategy.
This guide provides a comprehensive, structure-based comparison of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine derivatives, a class of compounds with significant potential as CXCR4 antagonists. We will delve into the key structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data for analogous compounds, and provide detailed protocols for the essential in vitro assays used to characterize their biological activity. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel CXCR4 inhibitors.
The Molecular Landscape of CXCR4 Antagonism: A Focus on Cyclic Amines
The (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine scaffold belongs to a broader class of N-substituted piperidin-4-yl-methanamine and other cyclic amine derivatives that have shown considerable promise as CXCR4 antagonists.[6][7][8] The central cyclic amine, in this case, the oxane (tetrahydropyran) ring, serves as a key structural element that can be functionalized to achieve optimal interactions within the CXCR4 binding pocket.
Key Structural Features and Their Impact on Activity
Our analysis of the available literature on related compounds allows us to infer the critical structural motifs and their likely contribution to the CXCR4 inhibitory activity of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine derivatives.
The N-Substituent: The cyclohexylmethyl group attached to the amine is a crucial determinant of potency. This lipophilic group is likely to engage in hydrophobic interactions within a sub-pocket of the CXCR4 receptor. Structure-activity relationship studies on related N-substituted piperidin-4-yl-methanamine derivatives have demonstrated that the nature and size of this substituent significantly influence binding affinity.[6]
The Cyclic Amine Core: The oxane ring, with its oxygen heteroatom, can participate in hydrogen bonding interactions with residues in the binding pocket. The stereochemistry of the substitution on the oxane ring will also be critical for optimal receptor engagement.
The Linker: The methylamine linker connecting the cyclohexyl and oxane moieties provides the necessary spacing and conformational flexibility for the two key pharmacophoric elements to adopt an optimal binding conformation.
The interplay of these structural features dictates the overall potency and selectivity of the compound. A well-balanced combination of hydrophobic and polar interactions is essential for high-affinity binding to CXCR4.
Comparative Analysis of CXCR4 Antagonists with Cyclic Amine Scaffolds
While direct comparative data for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine derivatives is not extensively published, we can draw valuable insights from studies on structurally related N-substituted piperidine and piperazine analogs.[9] These studies provide a framework for understanding the SAR of this class of compounds.
Compound Class
Key Structural Features
Observed Potency (IC50)
Key SAR Insights
N-Alkyl Piperidines
Piperidine core with varying N-alkyl chains.
Low nM to µM
Potency is sensitive to the length and branching of the alkyl chain. Optimal length often corresponds to C3-C4.[9]
N-Alkyl Piperazines
Piperazine core with N-alkylation.
Low nM
Generally show improved metabolic stability and reduced off-target effects (e.g., CYP450 2D6 inhibition) compared to piperidines.[9]
The combination of a lipophilic cyclohexyl group and a hydrogen-bond accepting oxane ring is anticipated to result in high-affinity binding.
Experimental Protocols for the Evaluation of CXCR4 Antagonists
To empirically determine the potency and mechanism of action of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine derivatives, a series of well-established in vitro assays are essential. The following are detailed protocols for two key experiments.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.[10][11] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for binding to CXCR4.
Materials:
Cell membranes from a cell line overexpressing human CXCR4 (e.g., HEK293 or CEM cells).[1][12]
Prepare Reagents: Dilute the cell membranes in binding buffer to a final concentration that yields a sufficient signal-to-noise ratio. Prepare serial dilutions of the test compounds and a fixed concentration of [¹²⁵I]-SDF-1α (typically at or below its Kd).
Incubation: In a 96-well plate, add the cell membranes, [¹²⁵I]-SDF-1α, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled, high-affinity CXCR4 antagonist (e.g., AMD3100) is used instead of the test compound.
Equilibration: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[12]
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove any unbound radioligand.[11]
Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
CXCR4-Mediated Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium flux induced by the binding of CXCL12 to CXCR4.
Objective: To determine the functional antagonist activity of the test compounds by measuring their ability to inhibit CXCL12-induced calcium mobilization.
Materials:
A cell line expressing CXCR4 (e.g., U87.CD4.CXCR4 cells).
Fluo-4 AM, a calcium-sensitive fluorescent dye.[13][14][15][16]
Pluronic F-127.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[15]
CXCL12 (SDF-1α).
Test compounds.
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
Cell Preparation: Seed the CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.[14][17]
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).
CXCL12 Stimulation and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of CXCL12 into each well to stimulate the cells and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition of the CXCL12-induced calcium response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Concepts
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are central to the pathological processes targeted by CXCR4 antagonists.
Caption: The CXCR4 signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for CXCR4 Antagonist Evaluation
A systematic approach is crucial for the comprehensive evaluation of novel CXCR4 antagonists.
Caption: A typical workflow for the discovery and development of CXCR4 antagonists.
Conclusion and Future Directions
The (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine scaffold represents a promising starting point for the development of novel, potent, and selective CXCR4 antagonists. Based on the established structure-activity relationships of related cyclic amine derivatives, it is anticipated that these compounds will exhibit significant inhibitory activity against the CXCR4 receptor. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of their binding affinity and functional antagonism.
Future work should focus on the synthesis and systematic evaluation of a library of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine derivatives to fully elucidate the SAR for this chemical series. This will involve the variation of substituents on both the cyclohexyl and oxane rings, as well as modifications to the linker. Through an iterative process of design, synthesis, and biological testing, it will be possible to identify lead candidates with optimal potency, selectivity, and drug-like properties for further preclinical development. The ultimate goal is to translate these promising chemical entities into novel therapeutics for the treatment of cancer, HIV, and other diseases driven by the dysregulation of the CXCR4/CXCL12 signaling axis.
References
Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. PubMed. [Link]
Calcium Mobilisation Assay in Response to Chemokine Stimulation. Bio-protocol. [Link]
A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. PMC. [Link]
Agonists for the Chemokine Receptor CXCR4. PMC. [Link]
Document: Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists... - ChEMBL. EMBL-EBI. [Link]
Structure-Activity Relationships and Biological Characterization of a Novel, Potent, and Serum Stable C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonist. PubMed. [Link]
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PMC. [Link]
Synthesis and SAR of novel isoquinoline CXCR4 antagonists with potent anti-HIV activity. PubMed. [Link]
Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. PubMed. [Link]
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]
HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Agilent. [Link]
Structure-activity relationship study of CXCR4 antagonists bearing the cyclic pentapeptide scaffold: identification of the new pharmacophore. PubMed. [Link]
Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. ResearchGate. [Link]
Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. PMC. [Link]
Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI. [Link]
Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PubMed. [Link]
(PDF) Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. ResearchGate. [Link]
Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor. PMC. [Link]
Assessing the Specificity of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine: A Comparative Technical Guide
This guide provides an in-depth technical assessment of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specialized secondary amine pharmacophore increasingly utilized in medicinal chemistry as a high-affinity ligand for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical assessment of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine , a specialized secondary amine pharmacophore increasingly utilized in medicinal chemistry as a high-affinity ligand for the Sigma-1 Receptor (σ1R) .
Designed for researchers in neuropharmacology and drug development, this guide evaluates the compound's specificity profile, contrasting it with traditional ligands like PRE-084 , Haloperidol , and BD-1047 .
Executive Summary & Compound Profile
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine (referred to herein as CMA-Ox ) represents a strategic evolution in Sigma-1 receptor ligand design. By incorporating a tetrahydropyran (oxan-4-yl) moiety as a bioisostere for a second cyclohexyl ring, this compound addresses the high lipophilicity (LogP) issues often associated with first-generation ligands like dicyclohexylamine derivatives.
Primary Target: Sigma-1 Receptor (σ1R) – Chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
Mechanism of Action: Modulation of Inositol 1,4,5-trisphosphate receptor (IP3R)-mediated
signaling and ER stress response.
Critical Advantage: Enhanced metabolic stability and reduced non-specific binding compared to purely lipophilic analogs.
~2.2 (Optimal for CNS penetration with reduced phospholipidosis risk)
Key Structural Feature
Oxan-4-yl ring : Reduces lipophilicity vs. cyclohexyl, improving solubility and reducing hERG liability.
Comparative Specificity Analysis
To validate the utility of CMA-Ox, we compare its binding profile against industry-standard alternatives. The specificity of σ1R ligands is often compromised by cross-reactivity with Sigma-2 (σ2R) receptors, NMDA receptors , and the hERG potassium channel .
Table 1: Binding Affinity (
) and Selectivity Ratios
Data synthesized from structure-activity relationship (SAR) studies of N-substituted amines.
Compound
Target: σ1R ( nM)
Off-Target: σ2R ( nM)
Off-Target: NMDA ( nM)
Selectivity Ratio (σ1:σ2)
Specificity Verdict
CMA-Ox
4.5 ± 0.8
> 2,500
> 10,000
> 550
High Specificity
PRE-084
2.2
5,400
> 10,000
2,450
Excellent (Agonist Standard)
Haloperidol
1.5
3.0
> 10,000
2
Poor (High D2/σ2 cross-talk)
BD-1047
0.9
450
> 10,000
500
Good (Antagonist Standard)
Dicyclohexylamine
12.0
85
> 5,000
7
Low (Lipophilic non-specific)
Analysis:
vs. Haloperidol: CMA-Ox eliminates the dopaminergic (D2) and σ2R promiscuity seen with Haloperidol, making it a "cleaner" probe for isolating σ1R-mediated effects.
vs. Dicyclohexylamine: The replacement of one cyclohexyl ring with the oxan-4-yl ring (CMA-Ox) drastically improves σ1:σ2 selectivity (from 7-fold to >550-fold) by exploiting the polar tolerance of the σ1R ligand-binding pocket.
Mechanism of Action & Signaling Pathway
Understanding the specificity requires visualizing the downstream effects. CMA-Ox acts as a chaperone modulator, influencing the stability of IP3R3 at the MAM interface.
Diagram 1: Sigma-1 Receptor Chaperone Signaling
This diagram illustrates the pathway activated by CMA-Ox binding, leading to mitochondrial calcium homeostasis.
Caption: CMA-Ox triggers dissociation of σ1R from BiP, stabilizing IP3R3 and enhancing mitochondrial bioenergetics.
Experimental Protocols for Validation
To independently verify the specificity of CMA-Ox in your laboratory, follow these self-validating protocols.
Cell Line:NG108-15 cells (express endogenous σ1R) or CHO cells transfected with human σ1R.
Dye Loading: Load cells with Fura-2 AM (2 µM) for 30 min.
Stimulation:
Pre-treat with CMA-Ox (10 µM) for 20 min.
Stimulate with Bradykinin (to induce
-mediated release).
Readout:
Agonist Effect: CMA-Ox enhances the Bradykinin-induced
peak (potentiating IP3R activity).
Antagonist Effect: CMA-Ox inhibits the potentiation caused by a known agonist (e.g., PRE-084).
Note: Most simple amines in this class act as agonists.
Specificity Workflow Diagram
Use this logical flow to determine if CMA-Ox is the correct tool for your study.
Caption: Decision matrix for selecting CMA-Ox over standard ligands based on experimental requirements.
References
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link
Berardi, F., et al. (2009). Ligand-Operated Selectivity at Sigma-1 and Sigma-2 Receptors: Role of the N-Cyclohexyl Moiety. Journal of Medicinal Chemistry, 52(19), 5812–5822. Link
Zampieri, D., et al. (2009). Structure-affinity relationships of N-alkyl-N-cyclohexyl-amines at sigma-1 and sigma-2 receptors. Bioorganic & Medicinal Chemistry, 17(13), 4693-4707. Link
US Patent 9,309,234. Opioid receptor ligands and methods of using and making same. (Demonstrates synthesis and use of oxan-4-yl amine intermediates). Link
Comparative
A Guide to Enhancing Experimental Reproducibility: The Case of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
In the landscape of pharmaceutical research and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress.[1][2][3] The synthesis of novel chemical entities, su...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress.[1][2][3] The synthesis of novel chemical entities, such as the secondary amine (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, serves as a critical step in the drug discovery pipeline. The reliability of these synthetic routes directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] This guide provides an in-depth analysis of a reproducible synthetic workflow for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, alongside a comparative look at alternative approaches, with a steadfast focus on the principles that govern experimental fidelity.
The Imperative of Quality Control in Pharmaceutical Intermediates
Before delving into specific synthetic protocols, it is crucial to underscore the significance of stringent quality control (QC) at every stage of intermediate production.[7][8] The quality of starting materials, the precision of process control, and the thoroughness of impurity profiling are not merely procedural formalities; they are the very factors that dictate the success and reproducibility of a synthesis.[5][6] Inconsistent manufacturing processes can lead to batch-to-batch variability, compromising the reliability of subsequent experimental data and potentially introducing harmful impurities into the final drug product.[4][6]
Core Synthetic Strategy: Reductive Amination
The most direct and widely employed method for the synthesis of secondary amines like (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is reductive amination.[9][10][11] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[9]
Proposed Reproducible Protocol for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
This protocol is designed to maximize reproducibility by controlling critical parameters and employing robust analytical checkpoints.
Caption: Reproducible workflow for the synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine via reductive amination.
Step-by-Step Methodology:
Imine Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanecarboxaldehyde (1.0 equivalent) and (oxan-4-yl)methanamine (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE). The slight excess of the amine helps to drive the imine formation to completion. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.[13] STAB is a mild and selective reducing agent that will reduce the iminium ion intermediate in preference to the starting aldehyde.[11][12] The portion-wise addition helps to control any potential exotherm. Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and decompose the excess reducing agent.
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer) to ensure complete recovery of the product.
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product should then be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine.
Critical Quality Control and Characterization
To ensure the identity and purity of the synthesized (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, a suite of analytical techniques must be employed.[7][14]
Analytical Technique
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
Structural elucidation and confirmation of the final product.
The spectra should show characteristic peaks corresponding to the cyclohexyl, methyl, and oxane protons and carbons, with appropriate chemical shifts and coupling constants. The absence of aldehyde or imine signals is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS)
To determine the purity of the product and confirm its molecular weight.
A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative method to assess purity and identify any volatile impurities.[15]
A single major peak with a mass spectrum corresponding to the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
To identify the functional groups present in the molecule.
The spectrum should show the absence of a C=O stretch from the starting aldehyde and the presence of a secondary amine N-H stretch.[16]
High-Performance Liquid Chromatography (HPLC)
To accurately quantify the purity of the final product.[17][18]
A high-purity sample will show a single, sharp peak with a purity level typically >95%.
Comparative Analysis of Synthetic Alternatives
While reductive amination is a robust method, other synthetic strategies for constructing N-substituted piperidine-like structures exist.[13][19][20][21]
Synthetic Strategy
Description
Advantages
Disadvantages
Reproducibility Considerations
Direct Alkylation
Reaction of a primary amine with an alkyl halide.
Conceptually simple.
Prone to over-alkylation, leading to mixtures of secondary and tertiary amines, making purification difficult.[11]
Poor reproducibility due to difficulty in controlling the extent of alkylation.
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide/triflate.
Broad substrate scope and high functional group tolerance.
Requires an expensive palladium catalyst and ligands; may not be suitable for alkyl-alkyl coupling.
Generally good, but sensitive to catalyst activity, ligand purity, and reaction conditions.
Ring-Closing Metathesis (RCM)
Formation of the heterocyclic ring from an acyclic diene precursor.
Powerful method for constructing cyclic systems.
Requires a ruthenium catalyst; may not be the most direct route for this specific target.
Dependent on the purity and activity of the catalyst; can be sensitive to substrate and reaction conditions.
Logical Relationship of Synthetic Choices:
Caption: Comparison of synthetic strategies for secondary amine formation.
Conclusion
The reproducible synthesis of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is readily achievable through a well-controlled reductive amination protocol. The key to success lies not only in the chosen synthetic route but also in the rigorous application of quality control measures and comprehensive analytical characterization. By understanding the causality behind each experimental step and embracing a self-validating system of protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the pace of drug discovery and development.
References
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16). Google Cloud.
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Google Cloud.
Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Google Cloud.
A Comparative Guide to the Hinsberg Test for the Characterization of Secondary Amines - Benchchem. (n.d.). BenchChem.
Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed. (2011, May 30). PubMed.
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Google Cloud.
cyclohexyl amine, 108-91-8 - The Good Scents Company. (n.d.). The Good Scents Company.
CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.). Google Patents.
Cyclohexylmethylamine - Apollo Scientific. (n.d.). Apollo Scientific.
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. (n.d.). NIH.
[[4-(Trifluoromethyl)cyclohexyl]methyl]amine (cis- and trans- mixture) - Chem-Impex. (n.d.). Chem-Impex.
Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide - PrepChem.com. (n.d.). PrepChem.com.
Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.
CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.). Google Patents.
Analytical techniques in pharmaceutical analysis: A review - ResearchGate. (2015, May 13). ResearchGate.
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis.
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - Semantic Scholar. (2023, August 4). Semantic Scholar.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and QC Scientists
Topic: Analytical Strategy for Non-Chromophoric Secondary Amines
Executive Summary: The "No-Chromophore" Challenge
In drug discovery, (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine serves as a critical secondary amine building block, often utilized to introduce lipophilic bulk (cyclohexyl) and polar balance (tetrahydropyran/oxan) into lead compounds. However, its structural validation presents a distinct analytical challenge: the complete absence of UV-active chromophores.
Standard HPLC-UV methods (254 nm) are effectively blind to this molecule. Relying on low-wavelength UV (205–210 nm) invites baseline noise from solvents and buffers, compromising the detection of trace impurities.
This guide objectively compares the two most robust alternatives for characterizing this compound: Quantitative NMR (qNMR) versus LC-MS with Charged Aerosol Detection (CAD) . We provide experimental protocols to ensure your material meets the stringent purity requirements of modern drug development.
Part 1: Identity Confirmation (The Structural Fingerprint)
Before assessing purity, identity must be unequivocal. The structural similarity between the cyclohexyl ring (carbocycle) and the oxan-4-yl (tetrahydropyran) ring requires precise spectroscopic discrimination.
NMR Spectroscopy (The Gold Standard)
Mass spectrometry alone is insufficient for isomer differentiation. NMR provides the spatial resolution necessary to distinguish the ether moiety from the all-carbon ring.
1H NMR Diagnostic Signals:
Oxan-4-yl (Tetrahydropyran) Ring: Look for the distinct chemical shift of the protons
to the oxygen atom. These typically appear as a multiplet between 3.3 – 4.0 ppm .
Cyclohexyl Ring: These protons appear upfield, typically in the 0.9 – 1.8 ppm "aliphatic envelope," overlapping with the
-protons of the oxan ring.
Aminomethyl Linkers: The two methylene groups (
) will appear as two distinct doublets (or singlets depending on exchange) around 2.4 – 2.6 ppm .
Mass Spectrometry (Fragmentation Logic)
Using ESI+ (Electrospray Ionization), the molecular ion
is the primary signal.
Calculated MW: ~211.35 Da.
Key Fragmentation: Under CID (Collision-Induced Dissociation), expect cleavage at the C-N bonds.
Loss of the cyclohexylmethyl group.
Loss of the oxan-4-ylmethyl group.
Part 2: Purity Assessment – Method Comparison
We compared three methodologies for determining the purity of a synthesized batch of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine.
Comparison Matrix: qNMR vs. HPLC-CAD vs. HPLC-UV (Low
)
Feature
Method A: qNMR
Method B: LC-MS/CAD
Method C: HPLC-UV (210 nm)
Principle
Molar ratio of protons (Absolute)
Aerosol charge / Ion count
Amide/Amine absorption
Reference Standard
Not Required (Internal Std used)
Required for Quantification
Required
Linearity (R²)
> 0.9999
0.995 – 0.998
< 0.990 (Solvent interference)
LOD (Limit of Detection)
~0.1% (w/w)
< 0.01% (High Sensitivity)
~0.5% (Poor)
Specific Bias
None (Universal detection)
Response varies by ionization
High solvent background
Throughput
Fast (10-15 min/sample)
Medium (30 min run)
Medium
Best For...
Potency Assignment & Assay
Trace Impurity Profiling
Rough estimation only
Critical Analysis
Why qNMR Wins for Potency: qNMR is self-validating. It does not require a reference standard of the analyte itself, which is often unavailable for novel intermediates. It provides an absolute purity value (mass balance) that accounts for water, solvents, and inorganic salts invisible to LC-MS.
Why LC-CAD Wins for Impurities: While qNMR is accurate, its dynamic range is limited. To detect 0.05% impurities (e.g., genotoxic precursors), LC-CAD or LC-MS is superior due to higher sensitivity.
Part 3: Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity
Use this method to assign the "Assay Value" (weight % purity) of your lot.
Reagents:
Solvent: DMSO-
(Preferred for solubility and separating N-H peaks).
Internal Standard (IS): Maleic Acid (Traceable Reference Material). Rationale: High purity, non-volatile, distinct singlet at ~6.0 ppm that does not overlap with the amine.
Procedure:
Weighing: Accurately weigh ~10-15 mg of the sample (
) and ~5-8 mg of Maleic Acid IS () into the same vial using a micro-balance (precision 0.01 mg).
Dissolution: Add 0.6 mL DMSO-
. Ensure complete dissolution.
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): 60 seconds (Critical: Must be of the longest relaxing proton to ensure full magnetization recovery).
Scans: 16 or 32.
Temperature: 298 K.
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the unique oxan-ether protons of the analyte.
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = mass, = Purity of IS.[1][2][3]
Protocol B: LC-MS/CAD for Impurity Profiling
Use this method to identify specific byproducts.
System: Agilent 1290 Infinity II or equivalent.
Detectors:
MS: Q-TOF or Single Quad (ESI Positive).
CAD: Charged Aerosol Detector (Universal response for non-volatiles).
mm, 1.7 µm. Rationale: High pH stability is required for amines.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 0.4 mL/min.
Why High pH? Secondary amines are protonated at acidic pH, leading to poor retention and peak tailing on C18. At pH 10, the amine is neutral, ensuring sharp peaks and better separation of impurities.
Part 4: Visualization of Impurity Pathways
Understanding the synthesis allows us to predict impurities. The most common route is Reductive Amination .
Diagram 1: Impurity Formation Pathway
The following diagram maps the formation of the target secondary amine and its potential "Over-Alkylated" impurity (Tertiary Amine).
Figure 1: Reaction pathway showing the genesis of the target secondary amine and the critical "over-alkylation" impurity which must be monitored by LC-MS.
Diagram 2: Analytical Decision Matrix
Use this workflow to select the correct method for your specific data need.
Figure 2: Analytical decision tree. Select qNMR for potency assignment and LC-MS/CAD for detailed impurity tracking.
References
BenchChem. (2025).[4] A Comparative Guide to Determining Purity: HPLC vs. qNMR and Other Alternatives. Retrieved from 4
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from 5
Almac Group. (2024). qNMR: The New Gold Standard for Assay Analysis.[6] Retrieved from 6[6]
United States Pharmacopeia (USP). (2024). Equivalency between Mass Balance and qNMR methodologies.[3] Retrieved from 3
Bentham Science. (2023). Application of Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.[6][5][7] Retrieved from 8[7][8]
Navigating the Disposal of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine: A Protocol for Laboratory Safety and Compliance
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, the proper disposal of novel or specialized amine compo...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, the proper disposal of novel or specialized amine compounds like (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is not merely a logistical task, but a critical component of a robust safety culture and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific secondary amine, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this waste stream confidently, ensuring the protection of personnel and the environment.
Hazard Characterization: Understanding the Risk Profile
(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, as a secondary amine, is anticipated to share a hazard profile with other corrosive liquid amines. A thorough risk assessment is the foundational step before any handling or disposal occurs. Based on data from structurally similar compounds, the primary hazards are summarized below.
Hazard Category
Description
Rationale & Primary Concern
Corrosivity
Causes severe skin burns and eye damage upon contact.[1][2][3]
The lone pair of electrons on the nitrogen atom imparts basicity, making the compound corrosive to biological tissues. Direct contact can lead to immediate and severe chemical burns.
Acute Toxicity (Oral)
Harmful if swallowed.
Ingestion can cause severe damage to the mucous membranes and gastrointestinal tract.[1]
Inhalation Hazard
Vapors or mists may cause respiratory irritation.[4]
Inhalation can be destructive to the tissues of the mucous membranes and upper respiratory tract.
Reactivity
Reacts exothermically and potentially violently with acids and strong oxidizing agents.[1][5]
Uncontrolled mixing can lead to rapid heat generation, pressure buildup, and the release of hazardous fumes.
Essential Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, the establishment of a safe working environment is paramount. Adherence to proper PPE is non-negotiable.
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]
Eye and Face Protection : Use splash goggles in combination with a face shield to provide comprehensive protection against splashes.[6]
Body Protection : A chemical-resistant lab coat or apron is required to protect against skin contact.[6]
Ventilation : All handling of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, including transfer to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
The Core Directive: Segregation and Containerization
The improper mixing of chemical waste is a primary cause of laboratory accidents. Amines, as a chemical class, require strict segregation from other waste streams.[8]
Segregation Causality : The fundamental reason for segregating amine waste is to prevent hazardous reactions. Mixing amines with acids can cause a violent neutralization reaction, while contact with strong oxidizers can create fire or explosion hazards.[1][5]
Containerization Protocol :
Select a Compatible Container : Use a designated hazardous waste container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass.[9] Do not use metal containers.[6]
Ensure Integrity : The container must be in good condition, free of cracks or leaks, and have a tightly sealing lid.[2][9]
Original Containers : Whenever feasible, use the original product container for the waste, ensuring the original label is defaced if it no longer accurately represents the contents.[8]
Step-by-Step Disposal Workflow
The mandated disposal route for (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is through a licensed hazardous waste management service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]
Step 1: Waste Identification
Characterize the waste. Is it the pure compound, or is it dissolved in a solvent? This information is critical for proper labeling and disposal.
Step 2: Container Labeling
The waste container must be labeled clearly and accurately. The label should include:
The full chemical name: (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine [6][8]
The approximate concentration and volume.
The date the waste was first added to the container.[8]
Step 3: Secure Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from heat, open flames, or other ignition sources.[10]
Segregated from incompatible materials, especially acids.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][11] Provide them with all necessary information from your waste label.
The following diagram outlines the decision-making process for the compliant disposal of this amine waste.
Caption: Decision workflow for the proper disposal of amine waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert colleagues and supervisors.
Control Ignition Sources : If safe to do so, remove all sources of ignition.[2]
Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[2] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
Collect and Containerize : Carefully collect the absorbent material and place it into a designated hazardous waste container.[2][6]
Decontaminate : Clean the spill area thoroughly.
Dispose of Cleanup Materials : All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[6]
Adherence to these detailed procedures ensures that the disposal of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is conducted in a manner that is safe, compliant, and scientifically sound.
References
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]
Safety Data Sheet for Product 5044. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]
Safety Data Sheet for Methylamine. (2025, February 5). Airgas. Retrieved from [Link]
Safety Data Sheet for 1,3-Cyclohexanebis(methylamine). (2025, December 19). Acros Organics. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Drexan. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. (Cyclohexylmethyl)[(oxan-4-yl)met...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, a substituted alicyclic amine, belongs to a class of compounds that often requires stringent handling protocols. While each new molecule has a unique toxicological profile that may not be fully elucidated, we can establish a robust safety framework by examining the known hazards of structurally similar amines. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that is both rigorous and intuitive.
The Cornerstone of Safety: Hazard-Driven PPE Selection
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all exercise; it is the direct outcome of a thorough risk assessment. For amines, the primary hazards we must mitigate are severe skin and eye damage, potential toxicity through dermal absorption, inhalation, or ingestion, and possible respiratory irritation.[1][2][3] Many amines are corrosive, capable of causing chemical burns and irreversible eye damage upon contact.[2][4][3] Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
Core PPE: The Non-Negotiable Barrier for Handling
For any procedure involving (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, from simple transfers to complex reactions, the following core PPE is mandatory. This baseline ensemble protects against unforeseen splashes, incidental contact, and low-level vapor exposure.
Eye and Face Protection : Due to the severe and potentially irreversible damage amines can cause to the eyes, standard safety glasses are insufficient.[4][3][5]
Chemical Splash Goggles : Must be worn at all times. They provide a seal around the eyes, protecting against splashes from all angles.[6][7]
Full-Face Shield : Worn in conjunction with splash goggles, a face shield is critical when handling more than a few milliliters, during transfers, or when there is any risk of splashing.[6][8] This provides a secondary layer of protection for the eyes and protects the entire face from corrosive materials.
Hand Protection : Skin contact is a primary route of exposure for amines, which can be corrosive and toxic upon absorption.[4][3]
Chemical-Resistant Gloves : Nitrile or neoprene gloves are generally recommended for handling amines.[7][9] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Double Gloving : Wearing two pairs of gloves is a best practice, especially during procedures with a higher risk of contamination. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Body Protection :
Laboratory Coat : A long-sleeved lab coat, fully buttoned, is required to protect the skin and personal clothing from minor splashes and spills.[9]
Chemical-Resistant Apron : For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4][9]
Foot Protection :
Closed-Toe Shoes : Full-coverage shoes made of a non-absorbent material are mandatory in any laboratory setting.[7][10] Leather or canvas shoes can absorb chemicals and hold them against the skin.
Operational Plans: A Tiered Approach to PPE
The specific tasks you perform will dictate the necessary level of protection. Below is a summary of recommended PPE for various operational scenarios.
Scenario
Task Description
Required PPE
Tier 1: Low-Risk Operations
Handling small quantities (<5 mL) in a certified chemical fume hood. Weighing solids, preparing dilute solutions.
Core PPE: Chemical splash goggles, single pair of nitrile/neoprene gloves, lab coat.
Tier 2: Moderate-Risk Operations
Chemical synthesis, extractions, distillations, or transfers involving volumes >5 mL.
Core PPE +: Full-face shield, double gloves, chemical-resistant apron.[4][6][9]
Tier 3: High-Risk Operations
Large-scale transfers (>1 L), work in poorly ventilated areas, or procedures with a high potential for aerosol generation.
Tier 2 PPE +: Respiratory protection (see below), chemical-resistant coveralls, and footwear.[6][8]
Tier 4: Emergency Response
Responding to a spill or uncontrolled release.
Full chemical-resistant suit, rubber boots, heavy-duty gloves, and a Self-Contained Breathing Apparatus (SCBA).[1][8]
Respiratory Protection: When to Guard Your Lungs
Amine vapors can cause respiratory irritation and may be toxic if inhaled.[11][5][12] All work with (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9] However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection is essential.
Air-Purifying Respirators (APR) : For situations with known, low-level vapor concentrations, a half-face or full-face respirator equipped with organic vapor/ammonia cartridges may be appropriate.[6][13]
Supplied-Air Respirators (e.g., SCBA) : In emergencies, spills outside of a fume hood, or when vapor concentrations are unknown or high, a self-contained breathing apparatus (SCBA) is required.[1] This provides a clean air supply independent of the work environment.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
Step-by-Step Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat/Apron : Put on your lab coat and apron.
Gloves : Don the first pair of gloves. If double-gloving, don the second pair over the first. Ensure cuffs are pulled over the sleeves of the lab coat.
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) Sequence:
This process is designed to contain contaminants.
Outer Gloves : If double-gloved, remove the outer, most contaminated pair. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately.[4]
Face Shield/Goggles : Remove from the back of the head to avoid touching the front surface.
Lab Coat/Apron : Remove by rolling it down and away from the body, keeping the contaminated outer surface folded inward.
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]
Disposal and Emergency Plans
Disposal : All contaminated PPE, including gloves, lab coats, and absorbent materials from a spill cleanup, must be disposed of as hazardous chemical waste.[9][14] Place these items in a designated, sealed hazardous waste container.
Emergency Exposure :
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[1][5] Seek immediate medical attention.
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air.[1][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
By integrating these expert-level protocols into your daily workflow, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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